Product packaging for Ivermectin Impurity H(Cat. No.:)

Ivermectin Impurity H

Cat. No.: B601522
M. Wt: 730.9 g/mol
InChI Key: IDRWWNAYSYRQBV-DQDVCMNESA-N
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Description

Ivermectin B1a monosaccharide is produced by selective hydrolysis of the terminal saccharide unit of ivermectin. It can inhibit nematode larval development, but does not cause paralytic activity. This compound has been used as a probe to detect some types of ivermectin resistance.>an impurity of Ivermectin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H62O11 B601522 Ivermectin Impurity H

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRWWNAYSYRQBV-DQDVCMNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ivermectin Impurity H: A Deep Dive into its Origin and Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin Impurity H, a critical impurity to monitor during the manufacturing and storage of the widely used antiparasitic agent, ivermectin. Understanding the genesis of this impurity is paramount for ensuring the quality, safety, and efficacy of ivermectin drug products. This document delves into the chemical identity of Impurity H, its formation pathways, and the analytical methodologies employed for its characterization.

Chemical Profile of this compound

This compound is a structurally related impurity of ivermectin B1a, the major component of ivermectin. It is chemically identified as the monosaccharide derivative of ivermectin B1a.[1][2] The systematic name for this impurity is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][][4]

ParameterValueReference
Chemical Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a
Synonyms Ivermectin B1 Mono-sugar Derivative, Ivermectin B1a monosaccharide
CAS Number 71837-27-9
Molecular Formula C41H62O11
Molecular Weight 730.94 g/mol

Origin and Formation Pathway

This compound is primarily formed as a degradation product of ivermectin. The principal mechanism for its formation is the acid-catalyzed hydrolysis of the glycosidic bond linking the two sugar moieties in the ivermectin molecule.

Ivermectin possesses a disaccharide chain attached to its macrocyclic lactone core. This sugar chain is susceptible to cleavage under acidic conditions. The hydrolysis reaction results in the removal of the terminal oleandrose sugar, leaving a single oleandrose sugar attached to the aglycone, thereby forming the monosaccharide derivative, this compound.

Several factors can influence the rate of formation of Impurity H, including:

  • pH: The degradation of ivermectin is significantly accelerated in acidic environments. The optimal pH for ivermectin's stability is around 6.3.

  • Temperature: As with most chemical reactions, elevated temperatures can increase the rate of hydrolytic degradation.

  • Presence of Catalysts: Acidic catalysts will promote the hydrolysis of the glycosidic linkage.

While Impurity H is predominantly a degradation product, it could potentially also arise as a process-related impurity if acidic conditions are employed during the synthesis or purification of ivermectin.

Below is a diagram illustrating the formation pathway of this compound from Ivermectin B1a.

G Ivermectin_B1a Ivermectin B1a (Disaccharide) Impurity_H This compound (Monosaccharide) Ivermectin_B1a->Impurity_H Hydrolysis Oleandrose Oleandrose Ivermectin_B1a->Oleandrose Cleavage Acid Acidic Conditions (e.g., H+) Acid->Ivermectin_B1a

Caption: Formation of this compound via acid-catalyzed hydrolysis.

Experimental Protocols for Forced Degradation Studies

To investigate the formation of degradation products like Impurity H, forced degradation studies are conducted on the ivermectin drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.

General Protocol for Acidic Forced Degradation:

  • Sample Preparation: Prepare a solution of ivermectin in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Condition: Add a specific concentration of an acid (e.g., 0.1 N HCl) to the ivermectin solution.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutralization: After the incubation period, neutralize the solution with a suitable base (e.g., 0.1 N NaOH).

  • Analysis: Analyze the stressed sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the degradation products.

The workflow for a typical forced degradation study is depicted below.

G cluster_0 Forced Degradation Workflow Start Ivermectin Drug Substance Stress Subject to Stress Conditions (Acid, Base, Oxidation, Light, Heat) Start->Stress Analysis Analyze using Stability-Indicating Method (e.g., HPLC) Stress->Analysis Identify Identify and Characterize Degradation Products Analysis->Identify End Establish Degradation Pathway Identify->End

Caption: General workflow for forced degradation studies of ivermectin.

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation, identification, and quantification of ivermectin and its impurities. A stability-indicating HPLC method should be able to resolve this compound from the parent drug and other potential impurities.

Typical HPLC Method Parameters:

ParameterTypical Conditions
Column Reversed-phase C18 column
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in a gradient or isocratic elution mode.
Detector UV detector, typically at a wavelength of around 245 nm.
Column Temperature Controlled, for example, at 30°C or 40°C.

The identity of Impurity H can be confirmed by comparing its retention time with that of a qualified reference standard. Further structural elucidation can be achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is a critical degradation product of ivermectin, formed primarily through acid-catalyzed hydrolysis of the disaccharide side chain. Its formation is a key indicator of the stability of the ivermectin drug substance and product. A thorough understanding of its formation pathway and the implementation of robust, stability-indicating analytical methods are essential for controlling its levels and ensuring the quality and safety of ivermectin-containing pharmaceuticals. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of ivermectin.

References

In-Depth Technical Guide: Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin Impurity H, a notable substance in the quality control and safety profiling of the widely-used antiparasitic agent, Ivermectin. This document outlines its core physicochemical properties and presents a detailed experimental protocol for its molecular weight determination, a critical parameter in its identification and characterization.

Core Data Presentation

The quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.

ParameterValueReferences
Chemical Name 4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1][2][3][][5]
Synonyms Ivermectin B1a Mono-Sugar Derivative
CAS Number 71837-27-9
Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol (average of reported values: 730.9, 730.92, 730.94)

Experimental Protocol: Molecular Weight Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

The accurate determination of the molecular weight of this compound is paramount for its unequivocal identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this purpose, offering high sensitivity and specificity. The following protocol describes a typical workflow for this analysis.

1. Objective:

To determine the accurate molecular weight of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

2. Materials and Reagents:

  • This compound reference standard

  • Ivermectin bulk drug substance for impurity profiling

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (for mobile phase modification)

  • Standard 2 mL LC-MS vials with septa

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) equipped with an electrospray ionization (ESI) source

  • Analytical column suitable for the separation of Ivermectin and its impurities (e.g., C18 column)

4. Sample Preparation:

  • Standard Solution: Accurately weigh a small amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.

  • Sample Solution: Prepare a solution of the Ivermectin bulk drug substance in the same solvent at a concentration that allows for the detection of impurities.

  • Filter the solutions through a 0.22 µm syringe filter into LC-MS vials to remove any particulate matter.

5. LC-MS Analysis:

  • Chromatographic Separation:

    • Inject the prepared sample and standard solutions into the HPLC system.

    • Perform a gradient elution to separate this compound from the active pharmaceutical ingredient (API) and other impurities. A typical mobile phase could consist of a mixture of water and acetonitrile with 0.1% formic acid.

    • Monitor the separation using the UV detector.

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed to the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode, as Ivermectin and its analogues readily form protonated molecules ([M+H]⁺) or other adducts (e.g., [M+NH₄]⁺).

    • Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1200) to detect the molecular ion of this compound.

6. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC) by comparing its retention time with that of the reference standard.

  • Extract the mass spectrum for this peak.

  • Determine the mass-to-charge ratio (m/z) of the most abundant ion corresponding to the protonated molecule ([M+H]⁺) or other adducts.

  • Calculate the molecular weight of the neutral molecule by subtracting the mass of the adduct ion (e.g., H⁺ ≈ 1.0078 Da).

Visualizations

The following diagram illustrates the general workflow for the determination of the molecular weight of a pharmaceutical impurity using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Bulk Drug Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Analysis (m/z) ESI->MS Data_Acquisition Data Acquisition MS->Data_Acquisition MW_Determination Molecular Weight Determination Data_Acquisition->MW_Determination Report Report MW_Determination->Report Final Report

LC-MS Workflow for Impurity Molecular Weight Determination

References

An In-depth Technical Guide on the Structural Elucidation of Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ivermectin Impurity H. Ivermectin, a potent anti-parasitic agent, is a semi-synthetic derivative of avermectin, a macrocyclic lactone.[1] During its synthesis and storage, various impurities can arise, which require thorough characterization to ensure the quality, safety, and efficacy of the final drug product. This compound is a known related substance of Ivermectin.

This compound: Identification and Properties

This compound is identified as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][3][4] Its fundamental properties are summarized in the table below.

PropertyValueSource
Systematic Name (1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-onePubChem[5]
CAS Number 71837-27-9Pharmaffiliates, GLP Pharma Standards
Molecular Formula C41H62O11Pharmaffiliates, PubChem
Molecular Weight 730.92 g/mol Pharmaffiliates, PubChem

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound involves a multi-step process encompassing isolation, separation, and characterization using various analytical techniques.

Isolation and Separation

Preparative High-Performance Liquid Chromatography (HPLC) is the primary method for isolating this compound from the bulk drug substance.

Experimental Protocol: Preparative HPLC

  • Instrumentation: A preparative HPLC system equipped with a pump, a UV detector, and a fraction collector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 mm x 10 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. A common mobile phase composition is water:acetonitrile (30:70, v/v).

  • Flow Rate: A flow rate of approximately 1.0 mL/min is suitable for analytical scale, which would be scaled up for preparative purposes.

  • Detection: UV detection at 245 nm is appropriate for monitoring the elution of ivermectin and its impurities.

  • Sample Preparation: The bulk ivermectin sample is dissolved in a suitable solvent, such as methanol, at a high concentration for preparative scale injections.

  • Fraction Collection: Fractions corresponding to the peak of Impurity H are collected.

  • Post-Collection Processing: The collected fractions are concentrated using a rotary evaporator and then dried under high vacuum to yield the isolated impurity.

Structural Characterization

Once isolated, the structure of Impurity H is elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap analyzer).

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • Mass Analysis: Full scan mass spectra are acquired to determine the molecular weight of the impurity. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns, which are crucial for structural elucidation.

  • Data Interpretation: The fragmentation pattern of Impurity H is compared with that of the parent ivermectin molecule to identify structural modifications.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD) is used to dissolve the isolated impurity.

  • Experiments: A suite of NMR experiments is conducted, including:

    • 1D NMR: ¹H NMR to identify proton signals and ¹³C NMR to identify carbon signals.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is key for assembling the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Presentation and Interpretation

The data obtained from the analytical techniques are compiled and interpreted to confirm the structure of this compound.

High-Performance Liquid Chromatography (HPLC) Data

The retention time of this compound will differ from that of the main ivermectin components (H2B1a and H2B1b) and other impurities under specific chromatographic conditions.

CompoundTypical Retention Time (min)Chromatographic Conditions
Ivermectin H2B1aVariesColumn: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm). Mobile Phase: Gradient of water and acetonitrile/methanol. Flow Rate: 1.5 mL/min. Detection: 245 nm.
Ivermectin H2B1bVariesColumn: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm). Mobile Phase: Gradient of water and acetonitrile/methanol. Flow Rate: 1.5 mL/min. Detection: 245 nm.
This compound To be determined experimentally As above
Mass Spectrometry (MS) Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions.

IonExpected m/zInterpretation
[M+H]⁺ 731.43 Protonated molecule
[M+Na]⁺ 753.41 Sodium adduct
[M+NH₄]⁺ 748.46 Ammonium adduct
Fragment 1 569 Loss of the monosaccharide unit
Fragment 2 307 Spiroketal fragment resulting from McLafferty-type rearrangement of the aglycon
Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of this compound will show characteristic shifts and correlations that confirm its structure. The key differences compared to Ivermectin H2B1a would be the absence of signals corresponding to the second sugar unit (oleandrose) and the demethylation at the C5 position.

¹H NMR Characteristic Signals (Predicted)

ProtonExpected Chemical Shift (ppm)Multiplicity
Anomeric proton of the single sugar unit~4.5-5.0d
Olefinic protons~5.0-6.0m
Methine protons~3.0-4.5m
Methoxy protons~3.4-3.6s
Methyl protons~0.8-2.0m, d, t

¹³C NMR Characteristic Signals (Predicted)

CarbonExpected Chemical Shift (ppm)
Carbonyl (C1)~170-175
Olefinic carbons~115-140
Anomeric carbon of the single sugar unit~95-105
Carbons bearing oxygen~60-90
Aliphatic carbons~10-50

Visualization of Experimental Workflow and Structural Relationships

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis and Elucidation bulk_ivermectin Bulk Ivermectin Sample prep_hplc Preparative HPLC bulk_ivermectin->prep_hplc fraction_collection Fraction Collection (Impurity H) prep_hplc->fraction_collection concentration Concentration and Drying fraction_collection->concentration isolated_impurity Isolated Impurity H concentration->isolated_impurity lc_ms LC-MS Analysis isolated_impurity->lc_ms nmr NMR Spectroscopy isolated_impurity->nmr ms_data Mass Spectrometry Data (Molecular Weight, Fragmentation) lc_ms->ms_data nmr_data NMR Data (1D and 2D Spectra) nmr->nmr_data structure_elucidation Structure Elucidation ms_data->structure_elucidation nmr_data->structure_elucidation final_structure Confirmed Structure of This compound structure_elucidation->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Relationship of this compound to Ivermectin H2B1a

structural_relationship ivermectin_h2b1a Ivermectin H2B1a (Disaccharide at C13, Methoxy at C5) impurity_h This compound (Monosaccharide at C13, Hydroxy at C5) ivermectin_h2b1a->impurity_h Loss of Oleandrose Demethylation at C5

References

A Technical Deep Dive: Unraveling the Key Differences Between Ivermectin and Its Monosaccharide Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between the broad-spectrum antiparasitic agent, Ivermectin, and its significant process impurity, Ivermectin Impurity H. By examining their chemical structures, mechanisms of action, and analytical differentiation, this document provides a comprehensive resource for researchers and professionals in drug development and quality control.

Chemical and Physical Properties

Ivermectin is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b, with the former being the major component. This compound is also known as Ivermectin B1a monosaccharide, which arises from the hydrolysis of the terminal oleandrose sugar from the Ivermectin B1a molecule.[1][2][3] This structural difference is the primary determinant of their distinct chemical and biological properties.

PropertyIvermectin B1aThis compound
Synonyms 22,23-dihydroavermectin B1aIvermectin B1a monosaccharide; 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a
Molecular Formula C48H74O14[4]C41H62O11[5]
Molecular Weight 875.1 g/mol 730.9 g/mol
CAS Number 70209-81-3 (for B1a component)71837-27-9
General Structure Macrocyclic lactone with a disaccharide moietyMacrocyclic lactone with a monosaccharide moiety

Mechanism of Action and Biological Activity

The key therapeutic difference between Ivermectin and Impurity H lies in their interaction with the primary target in invertebrates: glutamate-gated chloride channels (GluCls).

Ivermectin:

Ivermectin acts as a potent positive allosteric modulator of GluCls in the nerve and muscle cells of invertebrates. Its binding to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane. This, in turn, causes paralysis and death of the parasite.

In addition to its antiparasitic activity, Ivermectin has been shown to modulate several signaling pathways in mammalian cells, although the therapeutic relevance of these findings is still under investigation. These pathways include:

  • Wnt/β-catenin Signaling: Ivermectin can inhibit this pathway, which is often dysregulated in cancer, by interacting with the TELO2 protein.

  • AMPK/mTOR Signaling: Ivermectin has been observed to activate the AMPK/mTOR pathway, leading to autophagy and cytotoxicity in certain cell lines.

This compound:

In contrast to the parent compound, this compound is reported to be devoid of the paralytic activity characteristic of Ivermectin. This strongly suggests a significantly reduced or altered interaction with glutamate-gated chloride channels. However, it has been shown to be a potent inhibitor of nematode larval development . This indicates that while it may not induce the rapid paralysis seen with Ivermectin, it still possesses biological activity that can disrupt the parasite life cycle. The precise molecular targets and mechanisms underlying this developmental inhibition are not as well-characterized as the primary mechanism of Ivermectin. There is currently a lack of specific data on the effects of Impurity H on the Wnt/β-catenin or AMPK/mTOR signaling pathways.

Experimental Protocols

The differentiation and quantification of Ivermectin and Impurity H are critical for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Quantification of Ivermectin and Impurity H

Objective: To separate and quantify Ivermectin from its related substances, including Impurity H, in a bulk drug substance.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile and/or methanol) and water is employed. The exact ratio may need optimization depending on the specific column and system. A common mobile phase composition is a mixture of acetonitrile and methanol.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: UV detection at 245 nm is commonly used for both Ivermectin and its impurities.

    • Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of Ivermectin Reference Standard and this compound Reference Standard of known concentrations in the mobile phase or a suitable solvent like methanol.

    • Sample Solution: Accurately weigh and dissolve the Ivermectin bulk drug substance in the same solvent to achieve a known concentration.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for Ivermectin and Impurity H.

  • Calculation:

    • The amount of Impurity H in the sample can be calculated by comparing its peak area to the peak area of the Impurity H standard.

Visualizations

Logical Relationship between Ivermectin and Impurity H

Ivermectin Ivermectin (Disaccharide) Hydrolysis Hydrolysis of terminal sugar Ivermectin->Hydrolysis Impurity_H Impurity H (Monosaccharide) Hydrolysis->Impurity_H

Caption: Formation of Impurity H from Ivermectin.

Ivermectin's Primary Mechanism of Action

Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and Activates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis of Parasite Hyperpolarization->Paralysis

Caption: Ivermectin's effect on glutamate-gated chloride channels.

Ivermectin's Influence on Wnt/β-catenin Signaling

Ivermectin Ivermectin TELO2 TELO2 Ivermectin->TELO2 Binds to Wnt_Pathway Wnt/β-catenin Signaling TELO2->Wnt_Pathway Inhibits Gene_Transcription Target Gene Transcription Wnt_Pathway->Gene_Transcription

Caption: Ivermectin's inhibitory effect on the Wnt signaling pathway.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (Ivermectin & Impurity H) Injection Inject Samples into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Bulk Drug Substance) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Integration Peak Integration and Area Measurement Detection->Integration Quantification Quantification of Impurity H Integration->Quantification

Caption: Workflow for HPLC analysis of Ivermectin and Impurity H.

References

Unveiling the Enigmatic Bioactivity of Ivermectin Impurity H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a cornerstone of antiparasitic therapy, is a complex macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. The final pharmaceutical product is a mixture primarily composed of 22,23-dihydroavermectin B1a and B1b. During its synthesis and storage, various impurities can arise, one of which is Ivermectin Impurity H. Chemically identified as the Ivermectin B1a monosaccharide derivative—specifically 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a—this compound's biological profile is of significant interest for understanding the overall safety and efficacy of ivermectin formulations. This technical guide consolidates the current, albeit limited, knowledge on the potential biological activities of this compound, offering insights into its divergent effects compared to the parent compound.

Comparative Biological Activity: Ivermectin vs. This compound

While comprehensive studies on this compound are scarce, existing research on ivermectin analogs, particularly monosaccharide derivatives, allows for a preliminary assessment of its biological activity. The primary distinction lies in the sugar moiety attached at the C-13 position of the macrocyclic lactone core. Ivermectin possesses a disaccharide (oleandrose-oleandrose), whereas Impurity H has only a single oleandrose sugar.

Anthelmintic Properties

A notable divergence in activity is observed in the context of its anthelmintic effects. This compound has been identified as a potent inhibitor of nematode larval development.[1][2] However, it is reported to be devoid of the paralytic activity characteristic of the parent ivermectin molecule. This suggests that while the monosaccharide can interfere with developmental processes in nematodes, it may not effectively modulate the glutamate-gated chloride channels (GluCls) in the same manner as ivermectin, which leads to flaccid paralysis of the parasite.

Interaction with Ion Channels

Crucially, structure-activity relationship studies on ivermectin and its analogs have revealed that the large disaccharide moiety is not a prerequisite for its activity on certain mammalian ion channels.[3][4] This strongly indicates that this compound likely retains activity as a positive allosteric modulator of the human P2X4 receptor and as a full agonist at the GABAA α1β3γ2 receptor.

Quantitative Data Summary

The available quantitative data for the biological activity of this compound is limited. The following tables summarize the known values and provide context by comparing them with the parent compound, ivermectin. It is important to note that the data for P2X4 and GABAA receptor modulation by the monosaccharide is inferred from studies stating the disaccharide is not required for activity, and specific EC50/IC50 values for the impurity are not yet published.

CompoundAssayOrganism/TargetActivity MetricValueReference
This compoundLarval Development AssayHaemonchus contortusMin. Conc. for Full Activity0.001 µg/mL[2]
IvermectinLarval Development AssayCyathostomin nematodesLC507.57 nM (IVM-1 analog)
CompoundTarget ReceptorEffectEC50 (Ivermectin)Inferred Activity of Impurity HReference (Ivermectin)
IvermectinHuman P2X4 ReceptorPositive Allosteric Modulator~0.25 µM - 1 µMLikely Active
IvermectinHuman GABAA ReceptorAgonist / Positive Allosteric Modulator~2-7 µM (Agonist)Likely Active

Experimental Protocols

Nematode Larval Development Assay (LDA)

This assay is crucial for determining the inhibitory effects of compounds on the developmental stages of parasitic nematodes.

Objective: To assess the concentration-dependent inhibition of nematode egg hatching and larval development to the third-stage (L3) larvae.

Methodology:

  • Egg Recovery: Nematode eggs (e.g., Haemonchus contortus) are recovered from the feces of infected donor animals and purified.

  • Assay Setup: The assay is typically conducted in 96-well microtiter plates. A standardized number of eggs (e.g., 50-100) are added to each well containing a nutrient medium.

  • Compound Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations in the wells. Control wells receive the solvent alone.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 27°C) and humidity for a period that allows for the development of eggs to L3 larvae in the control wells (typically 6-7 days).

  • Development Assessment: After incubation, the development in each well is halted (e.g., with Lugol's iodine solution). The number of eggs, L1, L2, and L3 larvae are counted under an inverted microscope.

  • Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each concentration relative to the control. An IC50 value (the concentration that inhibits 50% of larval development) can be determined by non-linear regression analysis.

Intracellular Calcium Assay for P2X4 Receptor Modulation

This assay measures the potentiation of ATP-induced calcium influx by a modulator like this compound in cells expressing the P2X4 receptor.

Objective: To quantify the positive allosteric modulation of the human P2X4 receptor.

Methodology:

  • Cell Culture: A suitable cell line (e.g., 1321N1 or HEK293) stably expressing the human P2X4 receptor is seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for a specified time at 37°C.

  • Compound Incubation: The cells are then incubated with various concentrations of this compound or a vehicle control.

  • Signal Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of an ATP solution at a concentration that elicits a submaximal response (e.g., the EC20 concentration).

  • Data Acquisition: Fluorescence is continuously monitored before and after the addition of ATP to measure the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is calculated for each concentration of the test compound. The potentiation of the ATP response is then plotted against the compound concentration to determine the EC50 of the modulatory effect.

Membrane Potential Assay for GABAA Receptor Activity

This assay is used to determine the agonist activity of a compound at the GABAA receptor by measuring changes in the cell membrane potential.

Objective: To measure the activation of the human GABAA α1β3γ2 receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the human GABAA α1β3γ2 receptor (e.g., L(tk-) cells) is seeded in 96-well plates.

  • Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye (e.g., FMP-Red dye) according to the manufacturer's instructions.

  • Compound Addition: The plate is placed in a fluorescence plate reader, and a baseline reading is taken. Various concentrations of this compound, a known GABAA agonist (e.g., GABA itself as a positive control), or a vehicle control are added to the wells.

  • Signal Measurement: The change in fluorescence, which corresponds to the change in membrane potential due to chloride ion influx through the activated GABAA receptor, is measured over time.

  • Data Analysis: The maximum change in fluorescence is plotted against the compound concentration to generate a dose-response curve and determine the EC50 for receptor activation.

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling Pathway

The P2X4 receptor is an ATP-gated ion channel. Its activation leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and increases intracellular calcium concentration. This can trigger various downstream cellular responses depending on the cell type. Ivermectin and likely its monosaccharide impurity act as positive allosteric modulators, enhancing the receptor's response to ATP.

P2X4_Signaling cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺/Na⁺ Influx P2X4->Ca_influx Opens ATP ATP ATP->P2X4 Binds IVM_H Ivermectin Impurity H IVM_H->P2X4 Potentiates Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Cellular Responses Depolarization->Downstream GABAA_Signaling cluster_membrane Neuronal Membrane GABAA GABAA Receptor Cl_influx Cl⁻ Influx GABAA->Cl_influx Opens GABA GABA GABA->GABAA Binds IVM_H Ivermectin Impurity H IVM_H->GABAA Binds (Agonist) Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Experimental_Workflow Compound This compound Anthelmintic Anthelmintic Activity Screening Compound->Anthelmintic Receptor Ion Channel Modulation Assays Compound->Receptor LDA Larval Development Assay (LDA) Anthelmintic->LDA LMA Larval Motility Assay (LMA) Anthelmintic->LMA P2X4_Assay P2X4 Receptor (Ca²⁺ Influx) Receptor->P2X4_Assay GABAA_Assay GABAA Receptor (Membrane Potential) Receptor->GABAA_Assay Data_Analysis Data Analysis (IC50 / EC50 Determination) LDA->Data_Analysis LMA->Data_Analysis P2X4_Assay->Data_Analysis GABAA_Assay->Data_Analysis Conclusion Biological Activity Profile Data_Analysis->Conclusion

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. During its synthesis and storage, process-related impurities and degradation products can arise. Ivermectin Impurity H, identified as a monosaccharide derivative of Ivermectin B1a, is one such potential impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product.[1][2] This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of this compound.

This compound:

  • Chemical Name: (1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1]

  • Molecular Formula: C41H62O11[1]

  • CAS Number: 71837-27-9[1]

Principle

This method utilizes reversed-phase HPLC with gradient elution to achieve a clear separation of Ivermectin from its related substances, including Impurity H. The separation is performed on a C18 stationary phase, and the analytes are detected by ultraviolet (UV) absorption. The gradient elution allows for the effective separation of compounds with a range of polarities.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ivermectin Reference Standard

  • This compound Reference Standard

  • Drug substance or product to be tested

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions

A stability-indicating RP-HPLC method is crucial for resolving Ivermectin from its process-related impurities and degradation products. The following conditions are recommended:

ParameterRecommended Setting
Column Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)
Gradient Elution See Table 1
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
03070
53070
201090
251090
263070
303070
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (70:30, v/v).

  • Standard Stock Solution (Ivermectin): Accurately weigh and dissolve about 25 mg of Ivermectin Reference Standard in 50 mL of diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Standard Stock Solution (Impurity H): Accurately weigh and dissolve about 5 mg of this compound Reference Standard in 50 mL of diluent to obtain a concentration of approximately 0.1 mg/mL.

  • System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of Ivermectin and 0.01 mg/mL of this compound in the diluent.

  • Sample Solution: Accurately weigh and dissolve a quantity of the drug substance or product equivalent to 25 mg of Ivermectin in 50 mL of diluent.

Data Presentation

System Suitability

The system suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Ivermectin peak) Not more than 2.0
Theoretical Plates (for Ivermectin peak) Not less than 2000
Resolution (between Ivermectin and Impurity H) Not less than 2.0
%RSD for replicate injections (area of Ivermectin) Not more than 2.0%
Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following tables summarize the expected performance of the method.

Table 3: Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 5.0≥ 0.999

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration LevelMean Recovery (%)
This compound50%98.0 - 102.0
100%98.0 - 102.0
150%98.0 - 102.0

Table 5: Precision (Repeatability and Intermediate Precision)

AnalyteParameter%RSD
This compoundRepeatability (n=6)≤ 2.0%
Intermediate Precision (n=6)≤ 2.0%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compoundApprox. 0.05Approx. 0.15

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Ivermectin & Impurity H) sst_injection Inject System Suitability Solution prep_standard->sst_injection prep_sample Prepare Sample Solution sample_injection Inject Standard and Sample Solutions prep_sample->sample_injection prep_sst Prepare System Suitability Solution prep_sst->sst_injection system_setup Set Up HPLC System (Column, Mobile Phase, etc.) system_setup->sst_injection check_sst Verify System Suitability Criteria sst_injection->check_sst Proceed if SST passes integration Integrate Chromatograms sample_injection->integration check_sst->sample_injection quantification Quantify Impurity H integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Ivermectin and Impurity H

G Relationship of Ivermectin and Impurity H Ivermectin Ivermectin (Disaccharide) Process Synthesis / Degradation Ivermectin->Process Impurity_H This compound (Monosaccharide) Process->Impurity_H Formation

Caption: Formation of this compound from Ivermectin.

Conclusion

The described RP-HPLC method is demonstrated to be specific, linear, accurate, and precise for the determination of this compound in drug substances and pharmaceutical products. The stability-indicating nature of the method ensures that Impurity H can be reliably quantified in the presence of the active pharmaceutical ingredient and other related substances. This application note provides a comprehensive protocol for researchers and quality control analysts involved in the development and manufacturing of Ivermectin.

References

Application Note: High-Throughput LC-MS/MS Protocol for the Detection of Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivermectin Impurity H, a known process-related impurity. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate detection and quantification of this impurity in bulk drug substances or pharmaceutical formulations. The methodology employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3] this compound, identified as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a significant process-related impurity.[2] This document provides a detailed protocol for its detection and quantification using LC-MS/MS, a technique well-suited for the analysis of complex mixtures due to its high sensitivity and specificity.[4]

Experimental

Materials and Reagents
  • Ivermectin Reference Standard (Purity >94%)

  • This compound Reference Standard

  • Ivermectin-D2 (Isotope-labelled Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

Sample Preparation

A simple protein precipitation method is employed for sample preparation from plasma, which can be adapted for dissolution of bulk drug substance.

  • To 25µL of plasma in a 1.5mL microcentrifuge tube, add 5µL of the internal standard solution (Ivermectin-D2, 25 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 500µL of a reconstitution solution (80% methanol with 0.1% formic acid: 20% 25mM ammonium formate in water).

  • Vortex the tube for 5 minutes.

  • Centrifuge at 5,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS/MS analysis.

For bulk drug substance analysis, dissolve an accurately weighed amount of the sample in methanol to achieve a suitable concentration for analysis and proceed with dilution in the reconstitution solution.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System Nexra LC-40 UPLC or equivalent
Column Kinetex EVO C18 (100 mm × 4.6 mm, 2.6 µm) or equivalent C18 column
Mobile Phase A 25 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Isocratic or a shallow gradient optimized for separation of Ivermectin and Impurity H
Flow Rate 0.3 - 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
MS System AB Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Ion Source Temperature 450 °C
Ion Spray Voltage 3.0 kV (Positive Mode)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ivermectin897.6 [M+Na]+753.4Optimized
This compound731.9 [M+H]+OptimizedOptimized
Ivermectin-D2 (IS)899.6 [M+Na]+755.4Optimized

Note: The precursor for Ivermectin is often observed as a sodium adduct [M+Na]+ or an ammonium adduct [M+NH4]+. The precursor for Impurity H is predicted based on its molecular weight of 730.92 g/mol . Product ions and collision energies should be optimized for the specific instrument used.

Results and Discussion

This method is designed to provide excellent chromatographic resolution between Ivermectin and Impurity H. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The limit of detection (LOD) and limit of quantification (LOQ) for Ivermectin in similar methods have been reported in the low ng/mL range, and comparable sensitivity is expected for Impurity H.

Workflow and Pathway Diagrams

LC-MS/MS Workflow for this compound Analysis LC-MS/MS Workflow for this compound Analysis A Sample Preparation (Protein Precipitation or Dissolution) B LC Separation (C18 Column) A->B Inject Supernatant C Mass Spectrometry (ESI+, MRM) B->C Elution D Data Acquisition and Processing C->D Signal Detection E Quantification of Impurity H D->E Calibration Curve

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS protocol provides a reliable and sensitive method for the determination of this compound in various sample matrices. The combination of a simple and effective sample preparation technique with the high selectivity of tandem mass spectrometry makes this method suitable for routine quality control and research applications in the pharmaceutical industry. The provided instrumental parameters can serve as a starting point for method development and validation on different LC-MS/MS platforms.

References

Application Notes and Protocols for Ivermectin Impurity H Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and detailed protocols for the effective use of the Ivermectin Impurity H reference standard in analytical research and quality control environments. This compound is a critical component in the analysis of Ivermectin drug substances and formulations, ensuring the accuracy and reliability of analytical methods.

Introduction

Ivermectin is a widely used anti-parasitic agent.[1] During its synthesis and storage, various impurities can arise. This compound, chemically known as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a known impurity of Ivermectin.[1][2] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. The use of a well-characterized reference standard for this compound is therefore essential for accurate identification and quantification in analytical testing.

Product Information

Several suppliers offer this compound reference standards. While specific details may vary, the general specifications are summarized below. It is crucial to obtain the certificate of analysis (CoA) from your specific supplier for detailed information.

Table 1: General Specifications of this compound Reference Standard

ParameterTypical Specification
Chemical Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a
Synonyms Ivermectin B1a Mono-Sugar Derivative
CAS Number 71837-27-9
Molecular Formula C41H62O11
Molecular Weight 730.92 g/mol
Purity (by HPLC) ≥95%
Storage -20°C, under an inert atmosphere
Documentation Certificate of Analysis (CoA), HPLC, Mass Spectrometry, 1H-NMR data

Analytical Workflow for this compound

The following diagram outlines the general workflow for the identification and quantification of this compound in a sample.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Test Sample (e.g., Ivermectin API) Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolution Standard This compound Reference Standard Standard->Dissolution HPLC HPLC System Dissolution->HPLC Inject Column C18 Column HPLC->Column Detection UV Detection (e.g., 245 nm) Column->Detection MobilePhase Mobile Phase (e.g., ACN/MeOH/Water) MobilePhase->HPLC Integration Peak Integration and Identification Detection->Integration Quantification Quantification (External Standard Method) Integration->Quantification Report Generate Report Quantification->Report

Caption: Analytical workflow for the analysis of this compound.

Experimental Protocols

The following protocols are provided as a general guideline. Method validation and optimization are essential for specific applications and laboratory conditions.

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare solutions of the this compound reference standard and the test sample for HPLC analysis.

Materials:

  • This compound Reference Standard

  • Ivermectin test sample (API or formulation)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Sonicator

Procedure:

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the weighed standard to a 100 mL volumetric flask.

    • Add approximately 80 mL of methanol and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solution Preparation (e.g., 1 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol and mix thoroughly. This concentration may need to be adjusted based on the expected impurity levels in the sample.

  • Sample Solution Preparation (e.g., 1 mg/mL of Ivermectin):

    • Accurately weigh approximately 100 mg of the Ivermectin test sample.

    • Transfer the sample to a 100 mL volumetric flask.

    • Add approximately 80 mL of methanol and sonicate for 15 minutes or until fully dispersed.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly.

  • Filtration:

    • Prior to injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter into HPLC vials.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Identification and Quantification

Objective: To separate, identify, and quantify this compound in a test sample using Reversed-Phase HPLC. The following conditions are based on established methods for ivermectin and its impurities.[3][4]

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System A system with a gradient or isocratic pump, autosampler, column oven, and UV detector.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Extend-C18) or equivalent.
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (85:15, v/v)
Gradient Elution A gradient may be necessary to separate all impurities. An example gradient could be: Time (min)
Flow Rate 1.5 mL/min
Column Temperature 30 °C
UV Detection 245 nm
Injection Volume 20 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject the Working Standard Solution to determine the retention time and peak area of this compound.

  • Sample Injection: Inject the Sample Solution to identify and quantify this compound.

  • Identification: The retention time of any peak in the sample chromatogram should correspond to the retention time of the this compound peak in the standard chromatogram.

  • Quantification: Use the external standard method to calculate the concentration of this compound in the sample.

Calculation:

The percentage of this compound in the test sample can be calculated using the following formula:

Where:

  • Area_Impurity_Sample is the peak area of Impurity H in the sample chromatogram.

  • Area_Standard is the peak area of Impurity H in the standard chromatogram.

  • Conc_Standard is the concentration of the this compound working standard solution (e.g., in µg/mL).

  • Conc_Sample is the concentration of the Ivermectin sample solution (e.g., in µg/mL).

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0 for the this compound peak.
Theoretical Plates Not less than 2000 for the this compound peak.
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections of the standard solution.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the identification and quantification process.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_decision Decision & Quantification cluster_output Outputs Reference_Standard This compound Reference Standard HPLC_Analysis HPLC Analysis Reference_Standard->HPLC_Analysis Test_Sample Ivermectin Sample Test_Sample->HPLC_Analysis Peak_Detection Peak Detection & Integration HPLC_Analysis->Peak_Detection Identification Retention Time Match? Peak_Detection->Identification Quantification Quantify Impurity H Identification->Quantification Yes No_Detection Impurity H Not Detected Identification->No_Detection No Report Final Report Quantification->Report No_Detection->Report

Caption: Logical flow for impurity identification and quantification.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. It is the responsibility of the user to validate any analytical method for its intended use. Always consult the relevant pharmacopeial monographs and regulatory guidelines.

References

Application Notes and Protocols for the Analysis of Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the identification and quantification of Ivermectin Impurity H, a known related substance of the antiparasitic drug Ivermectin. The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Ivermectin and its impurities.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for a reference standard of this compound would typically include the following information. The data presented here is representative and should be verified with the specific lot of the reference standard being used.

Table 1: General Information for this compound

ParameterSpecification
Product Name This compound
Synonyms Ivermectin B1a Mono-Sugar Derivative; 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1][2]
CAS Number 71837-27-9[1][3][4]
Molecular Formula C₄₁H₆₂O₁₁
Molecular Weight 730.9 g/mol
Appearance White to off-white solid
Storage Store at -20°C under an inert atmosphere

Table 2: Analytical Data for this compound

Analytical TestMethodSpecificationRepresentative Result
Identification ¹H NMRConforms to structureConforms
Identification Mass SpectrometryConforms to structureConforms
Purity HPLC (UV, 245 nm)≥ 95.0%98.5%
Potency TGAReport ValueConforms
Infrared Spectrum IRConforms to reference spectrumConforms

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound and for the quantification of this impurity in bulk Ivermectin samples.

2.1.1. Materials and Reagents

  • This compound Reference Standard

  • Ivermectin Bulk Drug Substance

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • USP Diluent / EP Diluent (Methanol)

2.1.2. Chromatographic Conditions

ParameterCondition
Column Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (85:15, v/v)
Gradient Elution Time (min)
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 20 µL

2.1.3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol to obtain a final concentration of approximately 0.004 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the Ivermectin bulk drug substance in methanol to obtain a final concentration of approximately 0.4 mg/mL.

2.1.4. System Suitability

Inject the Standard Solution and verify the following system suitability parameters:

  • Tailing Factor: Not more than 2.0 for the this compound peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.

2.1.5. Analysis

Inject the methanol (as a blank), the Standard Solution, and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas.

2.1.6. Calculation of Purity

The percentage of each impurity in the Ivermectin bulk drug substance can be calculated using the following formula:

% Impurity = (rU / rS) × (CS / CU) × 100

Where:

  • rU = Peak response of the impurity from the Sample Solution

  • rS = Peak response of the corresponding impurity from the Standard Solution

  • CS = Concentration of the impurity in the Standard Solution (mg/mL)

  • CU = Concentration of Ivermectin in the Sample Solution (mg/mL)

Visualizations

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh this compound Reference Standard B Dissolve in Methanol to create Standard Solution A->B G Inject Standard Solution (System Suitability) B->G C Weigh Ivermectin Bulk Sample D Dissolve in Methanol to create Sample Solution C->D H Inject Sample Solution D->H E System Setup and Equilibration F Inject Blank (Methanol) E->F F->G G->H I Record Chromatograms G->I H->I J Integrate Peak Areas I->J K Calculate Impurity Percentage J->K L Report Results K->L

Caption: Workflow for the HPLC analysis of this compound.

Conceptual Diagram of Potential Ivermectin Molecular Interactions

This diagram illustrates a conceptual model of the potential multi-targeted mode of action of Ivermectin and its related compounds, based on in silico studies.

G cluster_compounds Ivermectin and Related Compounds cluster_targets Potential Molecular Targets cluster_effects Potential Biological Effects Ivermectin Ivermectin Spike_Protein SARS-CoV-2 Spike Protein Ivermectin->Spike_Protein Binds to CD147 CD147 Ivermectin->CD147 Binds to a7nAChR α7nAChR Ivermectin->a7nAChR Binds to Impurity_H This compound Impurity_H->Spike_Protein Potentially Binds to Impurity_H->CD147 Potentially Binds to Impurity_H->a7nAChR Potentially Binds to Antiviral Limitation of Viral Infectivity Spike_Protein->Antiviral CD147->Antiviral Anti_inflammatory Anti-inflammatory Pathway Stimulation a7nAChR->Anti_inflammatory

Caption: Potential molecular interactions of Ivermectin and its impurities.

References

Application Notes & Protocols: Quantitative Analysis of Ivermectin Impurity H in Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug is critical to ensure its quality, safety, and efficacy. Ivermectin Impurity H, chemically known as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a specified impurity in the European Pharmacopoeia (EP).[1] This document provides a detailed protocol for the quantitative analysis of this compound in ivermectin bulk drug substance using High-Performance Liquid Chromatography (HPLC), aligning with pharmacopeial guidelines.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of ivermectin.

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on the principles of reversed-phase HPLC as described in the European Pharmacopoeia for the analysis of ivermectin and its related substances.[1]

1. Materials and Reagents

  • Ivermectin Bulk Drug Substance (Sample)

  • Ivermectin EP Impurity H Reference Standard (CAS No: 71837-27-9)[][3]

  • Ivermectin CRS (European Pharmacopoeia Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Ultrapure)

  • Ortho-phosphoric acid (for pH adjustment, if necessary)

2. Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Apex ODS, or equivalent)[4]
Mobile Phase Acetonitrile, methanol, and water (e.g., 53:27.5:19.5 v/v/v). The composition may be adjusted for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 245 nm
Injection Volume 20 µL
Run Time Approximately twice the retention time of the main ivermectin (H2B1a) peak.

3. Preparation of Solutions

  • Diluent: Methanol

  • Test Solution: Accurately weigh and dissolve about 40.0 mg of the ivermectin bulk drug substance in the diluent and dilute to 50.0 mL in a volumetric flask.

  • Reference Solution (a) - Ivermectin: Accurately weigh and dissolve about 40.0 mg of Ivermectin CRS in the diluent and dilute to 50.0 mL in a volumetric flask.

  • Reference Solution (b) - Impurity H: Prepare a stock solution of this compound reference standard in the diluent. Further dilute to a concentration that is appropriate for the specified limit of the impurity (e.g., 0.5% of the test solution concentration).

  • System Suitability Solution: A solution containing both Ivermectin CRS and this compound CRS at appropriate concentrations to verify resolution.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the system suitability requirements are met (see Table 1).

  • Inject the Reference Solution (b) and record the peak area for Impurity H.

  • Inject the Test Solution and record the chromatogram.

  • Identify the peak for Impurity H in the Test Solution chromatogram based on its relative retention time (RRT) with respect to the main ivermectin H2B1a peak.

5. Calculation

The percentage of this compound in the ivermectin bulk drug substance is calculated using the following formula:

% Impurity H = (Area_Imp_H_Sample / Area_Imp_H_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_H_Sample is the peak area of Impurity H in the Test Solution.

  • Area_Imp_H_Std is the peak area of Impurity H in the Reference Solution (b).

  • Conc_Std is the concentration of Impurity H in the Reference Solution (b).

  • Conc_Sample is the concentration of ivermectin in the Test Solution.

A relative response factor (RRF) should be determined and applied if the response of Impurity H is significantly different from that of ivermectin.

Quantitative Data and System Suitability

Table 1: System Suitability Criteria

ParameterAcceptance Criteria
Resolution The resolution between the ivermectin H2B1b and H2B1a peaks should be not less than 3.0.
Tailing Factor The tailing factor for the ivermectin H2B1a peak should be not more than 2.5.
Signal-to-Noise Ratio The signal-to-noise ratio for the principal peak in the chromatogram of the diluted reference solution should be at least 10.
Relative Standard Deviation (RSD) The RSD for replicate injections of the ivermectin H2B1a peak area should be not more than 2.0%.

Table 2: Impurity Acceptance Criteria (based on European Pharmacopoeia)

Impurity NameChemical NameAcceptance Limit
This compound 4′-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1aNot more than 0.5%
Other specified and unspecified impurities -As per monograph
Total Impurities -Not more than 4.0%

Table 3: Example Method Validation Data for Ivermectin Impurities (Illustrative)

ParameterResult
Linearity (r²) > 0.999 for ivermectin and its related substances.
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Accuracy (% Recovery) Typically within 98.0% to 102.0% for spiked impurity samples.
Precision (% RSD) Intraday and interday precision for the determination of impurities is typically less than 5.0%.

Visualizations

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Ivermectin Bulk Drug Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard_Imp Weigh Impurity H Standard Dissolve_Imp Dissolve in Methanol Standard_Imp->Dissolve_Imp Standard_API Weigh Ivermectin CRS Dissolve_API Dissolve in Methanol Standard_API->Dissolve_API Dilute_Sample Dilute to Final Concentration Dissolve_Sample->Dilute_Sample Dilute_Imp Dilute to Final Concentration Dissolve_Imp->Dilute_Imp Dilute_API Dilute to Final Concentration Dissolve_API->Dilute_API Equilibrate Equilibrate HPLC System Dilute_Sample->Equilibrate Dilute_Imp->Equilibrate Dilute_API->Equilibrate Inject_Blank Inject Blank (Methanol) Equilibrate->Inject_Blank Inject_SS Inject System Suitability Solution Inject_Blank->Inject_SS Inject_Std Inject Impurity H Standard Inject_SS->Inject_Std Inject_Sample Inject Sample Solution Inject_Std->Inject_Sample Data_Acquisition Data Acquisition Inject_Sample->Data_Acquisition Identify_Peak Identify Impurity H Peak by RRT Data_Acquisition->Identify_Peak Integrate_Peaks Integrate Peak Areas Identify_Peak->Integrate_Peaks Calculate Calculate % Impurity H Integrate_Peaks->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

G Ivermectin_API Ivermectin Bulk Drug Impurity_H Impurity H Ivermectin_API->Impurity_H contains Other_Impurities Other Related Substances Ivermectin_API->Other_Impurities contains Total_Impurities Total Impurities Impurity_H->Total_Impurities is part of Specification Bulk Drug Specification Impurity_H->Specification must meet specific limit Other_Impurities->Total_Impurities is part of Total_Impurities->Specification must meet

Caption: Logical relationship of this compound to the bulk drug specification.

References

Application Notes and Protocols for the Isolation and Purification of Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of macrocyclic lactones. During its synthesis and storage, various impurities can arise, which require careful identification, characterization, and control to ensure the safety and efficacy of the final drug product. Ivermectin Impurity H, also known as Ivermectin B1a monosaccharide, is a key degradation product formed through the hydrolysis of the terminal disaccharide unit of the Ivermectin B1a molecule.[1][2][] This impurity is of significant interest in quality control and stability studies of Ivermectin.

These application notes provide detailed protocols for the targeted generation, isolation, and purification of this compound. The methods described herein are designed to yield a highly purified standard of this impurity, suitable for use in analytical method development, validation, and as a reference standard in routine quality control testing.

Generation of this compound via Forced Degradation

This compound can be reliably generated through the controlled acid-catalyzed hydrolysis of Ivermectin. This process selectively cleaves the terminal oleandrose sugar from the disaccharide chain of the Ivermectin B1a molecule.

Protocol: Acidic Hydrolysis of Ivermectin

Objective: To generate a sufficient quantity of this compound for subsequent purification.

Materials:

  • Ivermectin bulk drug substance

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.5 M

  • Sodium hydroxide (NaOH), 0.5 M

  • Purified water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolution: Dissolve approximately 1.0 g of Ivermectin bulk drug in 100 mL of acetonitrile in a round-bottom flask.

  • Acidification: To the stirred solution, add 100 mL of 0.5 M hydrochloric acid.

  • Hydrolysis: Allow the reaction to proceed at room temperature with continuous stirring for approximately 24 hours. The reaction progress can be monitored by analytical HPLC to determine the optimal reaction time for maximizing the yield of Impurity H while minimizing the formation of the aglycone byproduct.

  • Neutralization: After the desired level of degradation is achieved, carefully add 100 mL of 0.5 M sodium hydroxide to neutralize the solution to a pH of approximately 7.0.

  • Dilution: Add an additional 100 mL of acetonitrile to the neutralized solution to ensure all components remain in solution.

  • Storage: The resulting solution, containing a mixture of Ivermectin, this compound, and other degradation products, is now ready for purification by preparative HPLC. If not used immediately, store the solution at 2-8°C.

Isolation and Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC is the method of choice for isolating this compound from the complex mixture generated during forced degradation. The following protocol provides a starting point for method development and can be optimized based on the specific instrumentation and column used.

Protocol: Preparative HPLC Purification of this compound

Objective: To isolate this compound with a high degree of purity.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump and a UV detector

  • Reverse-phase C18 preparative column (e.g., 250 x 50 mm, 10 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Fraction collector

  • Rotary evaporator

Chromatographic Conditions:

ParameterValue
Column C18, 250 x 50 mm, 10 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 100 mL/min
Detection UV at 245 nm
Injection Volume 5-10 mL of the degradation mixture
Column Temperature Ambient

Table 1: Preparative HPLC Gradient Program

Time (min)% Mobile Phase B (Acetonitrile)
060
4080
41100
45100

Procedure:

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (60% Acetonitrile) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared degradation mixture onto the column.

  • Chromatographic Separation: Run the gradient program as detailed in Table 1.

  • Fraction Collection: Collect fractions based on the UV chromatogram. This compound is expected to elute before the parent Ivermectin peak due to its increased polarity.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Concentration: Pool the fractions containing this compound of the desired purity (typically >95%).

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C.

  • Drying: Dry the resulting solid residue under high vacuum to obtain the purified this compound.

Data Presentation

The following tables summarize the key chemical properties of this compound and the expected outcomes of the isolation and purification process.

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1]
Synonyms Ivermectin B1a Mono-Sugar Derivative, Ivermectin B1a monosaccharide[1]
CAS Number 71837-27-9
Molecular Formula C41H62O11
Molecular Weight 730.92 g/mol

Table 3: Typical Performance Data for the Isolation and Purification of this compound

ParameterTypical Value
Yield from Forced Degradation 10-20% (relative to starting Ivermectin)
Purity after Preparative HPLC >95%
Recovery from Preparative HPLC 70-85%

Experimental Workflows and Diagrams

Workflow for Generation and Isolation of this compound

The overall process for generating and isolating this compound is depicted in the following workflow diagram.

experimental_workflow start Start: Ivermectin Bulk Drug dissolution Dissolution in Acetonitrile start->dissolution hydrolysis Acidic Hydrolysis (0.5 M HCl, 24h) dissolution->hydrolysis neutralization Neutralization (0.5 M NaOH) hydrolysis->neutralization prep_hplc Preparative HPLC Purification (C18 Column) neutralization->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check purity_check->prep_hplc Re-purify if needed pooling Pooling of Pure Fractions purity_check->pooling Purity >95% concentration Solvent Evaporation (Rotary Evaporator) pooling->concentration drying Drying under Vacuum concentration->drying end End: Purified This compound drying->end

Caption: Workflow for the generation and purification of this compound.

Signaling Pathway: Formation of this compound

The formation of this compound is a chemical degradation pathway, not a biological signaling pathway. The diagram below illustrates the chemical transformation.

degradation_pathway ivermectin Ivermectin B1a (Disaccharide) impurity_h This compound (Monosaccharide) ivermectin->impurity_h Acidic Hydrolysis aglycone Ivermectin Aglycone impurity_h->aglycone Further Hydrolysis

Caption: Chemical degradation pathway of Ivermectin to Impurity H.

Conclusion

The protocols outlined in these application notes provide a robust and reproducible method for the generation, isolation, and purification of this compound. The successful implementation of these procedures will enable researchers and quality control professionals to obtain a high-purity reference standard of this critical impurity, thereby supporting the development and commercialization of safe and effective Ivermectin products. The provided workflows and diagrams offer a clear visual representation of the experimental processes and chemical transformations involved.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum anti-parasitic agent, is a semi-synthetic derivative of avermectin B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring its safety and efficacy. Ivermectin Impurity H, identified as the monosaccharide derivative of Ivermectin B1a, is a potential process-related impurity or degradation product. Its formal chemical name is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, with the molecular formula C₄₁H₆₂O₁₁ and a CAS number of 71837-27-9.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and quantification of active pharmaceutical ingredients (APIs) and their impurities. This document provides detailed application notes and protocols for the characterization of this compound using NMR spectroscopy.

Data Presentation: Predicted NMR Data for this compound

Due to the absence of publicly available, experimentally determined NMR data specifically for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known NMR assignments of the parent compound, Ivermectin B1a, and the structural difference, which is the absence of the terminal oleandrose sugar unit at the 4' position. The signals corresponding to the remaining sugar moiety and the aglycone are expected to be largely unperturbed, while the signals for the oleandrose unit attached at the 13-position will show minor shifts due to the change in the neighboring group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1'~4.7d~3.5
H-2'~3.5m
H-3'~3.1m
H-4'~3.9m
H-5'~3.4m
H-6' (CH₃)~1.2d~6.2
OCH₃ (C3')~3.5s
............
Aglycone Protons(Similar to Ivermectin B1a)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment Predicted Chemical Shift (ppm)
C-1'~98
C-2'~70
C-3'~78
C-4'~72
C-5'~70
C-6' (CH₃)~18
OCH₃ (C3')~58
......
Aglycone Carbons(Similar to Ivermectin B1a)

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Test Sample Preparation:

    • Accurately weigh a suitable amount of the ivermectin drug substance or product to be tested for impurities into a vial.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

    • If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the impurities.

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in approximately 0.7 mL of CDCl₃ with 0.03% v/v TMS and transfer to an NMR tube.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse (zg30 or similar).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

    • Acquisition Time: ~4 seconds

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument: 125 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024 or more (due to the lower sensitivity of ¹³C)

    • Relaxation Delay (d1): 2 seconds

  • Processing:

    • Apply a line broadening of 1.0 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 4: 2D NMR (COSY, HSQC, HMBC) for Structural Confirmation

For unambiguous assignment of the proton and carbon signals of Impurity H, a suite of 2D NMR experiments should be performed on a concentrated sample.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and confirming the overall structure.

Standard instrument parameters for these experiments should be utilized, with optimization of mixing times and delays as needed based on the specific spectrometer and sample.

Mandatory Visualizations

Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Characterization Sample_Weighing Weigh Ivermectin Sample Dissolution Dissolve in Solvent Sample_Weighing->Dissolution Impurity_Enrichment Impurity Enrichment (SPE/LLE) Dissolution->Impurity_Enrichment Solvent_Evaporation Evaporate Solvent Impurity_Enrichment->Solvent_Evaporation NMR_Sample_Prep Re-dissolve in CDCl3 with TMS Solvent_Evaporation->NMR_Sample_Prep 1H_NMR 1H NMR NMR_Sample_Prep->1H_NMR Spectral_Processing Processing & Referencing 1H_NMR->Spectral_Processing 13C_NMR 13C NMR 13C_NMR->Spectral_Processing 2D_NMR 2D NMR (COSY, HSQC, HMBC) Signal_Assignment Signal Assignment 2D_NMR->Signal_Assignment Spectral_Processing->Signal_Assignment Structure_Elucidation Structure Elucidation/Confirmation Signal_Assignment->Structure_Elucidation Quantification Quantification of Impurity H Structure_Elucidation->Quantification

Caption: Experimental Workflow for this compound Characterization.

Degradation Pathway of Ivermectin to Impurity H Ivermectin Ivermectin (Disaccharide) Impurity_H This compound (Monosaccharide) Ivermectin->Impurity_H Acidic Hydrolysis (- Oleandrose) Aglycone Ivermectin Aglycone Impurity_H->Aglycone Further Acidic Hydrolysis (- Oleandrose)

Caption: Degradation Pathway of Ivermectin to Impurity H.

Discussion

The provided protocols outline a comprehensive approach for the identification and characterization of this compound using NMR spectroscopy. The one-dimensional ¹H and ¹³C NMR spectra will provide the initial fingerprint of the impurity, while the two-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the structure.

Quantitative NMR (qNMR) can also be employed to determine the concentration of Impurity H in a sample. This is achieved by comparing the integral of a well-resolved signal of Impurity H with the integral of a known amount of an internal standard. For accurate quantification, it is crucial to ensure that the relaxation delays (d1) are sufficiently long to allow for complete relaxation of all relevant nuclei.

The formation of this compound is primarily associated with the acidic hydrolysis of the parent ivermectin molecule.[1][2] This involves the cleavage of the glycosidic bond of the terminal oleandrose sugar. Further hydrolysis can lead to the formation of the ivermectin aglycone. Therefore, monitoring for the presence of Impurity H is important in stability studies of ivermectin, particularly in acidic conditions.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive characterization of this compound. The detailed protocols and predicted data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively identify, quantify, and understand the significance of this impurity in ivermectin-related materials. The use of 2D NMR techniques is highly recommended for unequivocal structural confirmation.

References

Application Notes and Protocols for Forced Degradation Studies of Ivermectin to Generate Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum anti-parasitic agent, is a semi-synthetic derivative of avermectin B1. During its manufacturing process and shelf-life, it can degrade to form various impurities. Understanding the degradation pathways and the conditions that lead to the formation of specific impurities is crucial for ensuring the quality, safety, and efficacy of ivermectin drug products. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][3][4]

Impurity H of Ivermectin, identified as Ivermectin B1 Mono-sugar Derivative (CAS No. 71837-27-9), is a significant degradation product formed through the hydrolysis of one of the glycosidic bonds in the ivermectin molecule. This application note provides detailed protocols for the targeted generation of Impurity H through forced degradation under acidic conditions. It also summarizes other stress conditions to provide a comparative understanding of ivermectin's stability profile and includes a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of ivermectin and its degradation products.

Data Presentation

The following table summarizes the formation of major degradation products of Ivermectin under various stress conditions. The data has been compiled from multiple sources to provide a comparative overview.

Stress ConditionMajor Degradation Products Identified% Degradation of Ivermectin (Approximate)% Formation of Impurity H (Approximate)Reference
Acidic Hydrolysis (0.01M - 0.1M HCl, 36-37°C, 3 hours)Ivermectin Impurity H (Monosaccharide derivative) , Aglycone10-50%Significant formation, increases with acid concentration and time.Chinese Patent CN106692054A
Alkaline Hydrolysis (0.1N NaOH, 60°C, 6 hours)2-epimer Ivermectin B1a5-20%Not a primary product.[1]
Oxidative Degradation (3% H₂O₂, RT, 15 min)3,4-epoxide H2B1a, 8a-oxo-H2B1a15-30%Not a primary product.
Thermal Degradation (110°C, 24 hours)Various minor degradation products5-15%Minimal to no formation.
Photolytic Degradation (Sunlight, 24 hours)Photoisomers10-25%Not a primary product.

Experimental Protocols

Targeted Generation of this compound via Acid Hydrolysis

This protocol is adapted from methodologies that have been shown to selectively cleave the glycosidic bond of ivermectin to produce Impurity H.

Materials:

  • Ivermectin reference standard

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath capable of maintaining 36-37°C

  • HPLC system with UV detector

Procedure:

  • Preparation of Ivermectin Stock Solution: Accurately weigh approximately 6 mg of Ivermectin reference standard and dissolve it in 0.030 mL of ethyl acetate. Dilute this solution with methanol to a final volume of 10 mL in a volumetric flask. This yields a concentration of approximately 0.6 mg/mL.

  • Preparation of Acidic Solution: Prepare a 0.02 M hydrochloric acid solution by diluting concentrated HCl with deionized water.

  • Degradation Reaction: In a suitable reaction vessel, mix 10 mL of the Ivermectin stock solution with 10 mL of the 0.02 M HCl solution.

  • Incubation: Place the reaction vessel in a heating block or water bath set at 36-37°C and incubate for 3 hours.

  • Sampling: At desired time points (e.g., 0, 1, 2, and 3 hours), withdraw an aliquot of the reaction mixture.

  • Neutralization and Dilution: Neutralize the collected sample with an appropriate amount of a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7. Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

  • HPLC Analysis: Analyze the prepared samples using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method for Analysis of Ivermectin and Impurity H

This method is designed to separate Ivermectin from its degradation products, including Impurity H.

Chromatographic Conditions:

  • Column: Inertsil ODS C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of pH 3.5 sodium phosphate buffer and Methanol (25:75 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Preparation of Mobile Phase: Prepare a pH 3.5 sodium phosphate buffer and filter it through a 0.45 µm membrane filter. Mix the buffer with methanol in the specified ratio and degas the mixture.

  • System Suitability: Inject a standard solution of Ivermectin to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility.

  • Analysis of Degraded Samples: Inject the prepared samples from the forced degradation studies into the HPLC system and record the chromatograms.

  • Peak Identification and Quantification: Identify the peaks of Ivermectin and Impurity H based on their retention times compared to reference standards. Quantify the amount of each component by measuring the peak area.

Visualizations

Chemical Degradation Pathway of Ivermectin to Impurity H

Caption: Acid-catalyzed hydrolysis of Ivermectin to form Impurity H.

Experimental Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis prep_ivm Prepare Ivermectin Stock Solution mix Mix Ivermectin and Stressor prep_ivm->mix prep_stress Prepare Stressor (e.g., 0.02M HCl) prep_stress->mix incubate Incubate at Controlled Temperature mix->incubate neutralize Neutralize and Dilute Sample incubate->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation and Quantification hplc->data

Caption: Workflow for the generation and analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Ivermectin Impurity H Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for common issues in Ivermectin Impurity H chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the analytical separation of Ivermectin and its related substances, with a particular focus on Impurity H.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

A1: this compound is the monosaccharide degradation product of Ivermectin.[1] Structurally, it is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2] Due to the loss of a sugar moiety, Impurity H is significantly more polar than the parent Ivermectin molecule. In reversed-phase HPLC, this increased polarity leads to earlier elution times and a higher propensity for poor peak shape, such as tailing, due to stronger interactions with residual silanol groups on the silica-based stationary phase.

Q2: What is a typical retention behavior for this compound in reversed-phase HPLC?

A2: Given its higher polarity, this compound will have a shorter retention time compared to Ivermectin B1a and B1b in a reversed-phase system. Its relative retention time (RRT) will be less than 1.0 (relative to the main Ivermectin peak). The exact retention time will depend on the specific method conditions (e.g., column chemistry, mobile phase composition, and temperature).

Q3: What are the common chromatographic issues observed with this compound?

A3: The most frequently encountered issues during the analysis of this compound are:

  • Peak Tailing: The peak exhibits an asymmetry where the latter half of the peak is broader than the front half.

  • Peak Splitting or Shoulders: The peak appears as two or more merged peaks or has a noticeable shoulder.

  • Poor Resolution: The peak is not adequately separated from other early-eluting impurities or the solvent front.

  • Retention Time Shifts: The retention time of the Impurity H peak varies between injections or analytical runs.

  • Baseline Noise: The baseline around the Impurity H peak is unstable, making accurate integration difficult.

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

Symptom: The chromatogram shows a peak for Impurity H with an asymmetry factor (As) significantly greater than 1.2.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. This protonates the silanol groups on the stationary phase, minimizing their interaction with the polar analyte.[3] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to reduce the number of available free silanol groups. 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
Column Overload 1. Reduce Sample Concentration: Dilute the sample to a lower concentration to ensure that the amount of Impurity H injected does not saturate the stationary phase. 2. Decrease Injection Volume: Reduce the volume of the sample injected onto the column.
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement.
Issue 2: Peak Splitting or Shoulders for this compound

Symptom: The peak for Impurity H appears distorted with a split apex or a distinct shoulder.

Possible Causes and Solutions:

CauseSolution
Co-elution with another Impurity 1. Modify Mobile Phase Composition: Adjust the organic-to-aqueous ratio in the mobile phase to improve separation. 2. Change Organic Modifier: Switch from methanol to acetonitrile, or vice versa, as this can alter selectivity. 3. Adjust Temperature: Modify the column temperature to influence the selectivity between the co-eluting peaks.
Sample Solvent Incompatibility 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Column Void or Blocked Frit 1. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge any particulate matter from the inlet frit. 2. Replace the Column: If a void has formed at the head of the column, it will need to be replaced.
Issue 3: Poor Resolution of this compound

Symptom: The peak for Impurity H is not baseline-separated from the solvent front or other early-eluting impurities (Resolution (Rs) < 1.5).

Possible Causes and Solutions:

CauseSolution
Insufficient Retention 1. Decrease Organic Content: Reduce the percentage of the organic solvent in the mobile phase to increase the retention of polar compounds like Impurity H. 2. Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different chemistry (e.g., a polar-embedded phase) that provides better retention for polar analytes.
Low Column Efficiency 1. Use a Column with Smaller Particles: Switch to a column with smaller particle size (e.g., from 5 µm to 3.5 µm or sub-2 µm) to increase efficiency. 2. Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.
Issue 4: Retention Time Shifts for this compound

Symptom: The retention time for the Impurity H peak is inconsistent across multiple injections.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially after a gradient elution.
Mobile Phase Composition Changes 1. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed. 2. Check for Solvent Evaporation: Keep mobile phase reservoirs covered to prevent selective evaporation of the more volatile organic component.
Pump Malfunction 1. Check Pump Performance: Verify that the pump is delivering a consistent flow rate and that there are no leaks in the system.
Issue 5: Baseline Noise

Symptom: The baseline around the Impurity H peak is noisy, making integration and quantification unreliable.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers. 2. Filter Mobile Phase: Filter all aqueous mobile phase components through a 0.45 µm or 0.22 µm filter.
Air Bubbles in the System 1. Degas Mobile Phase: Adequately degas the mobile phase using an online degasser, sonication, or helium sparging. 2. Purge the Pump: Purge the pump to remove any trapped air bubbles.
Detector Issues 1. Check Detector Lamp: An aging detector lamp can cause baseline noise. Check the lamp's usage hours and replace if necessary. 2. Clean Detector Cell: The flow cell may be contaminated. Flush with an appropriate solvent to clean it.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the analysis of Ivermectin and Impurity H. Note that these values can vary depending on the specific HPLC method.

ParameterIvermectin B1aThis compoundAcceptance Criteria
Relative Retention Time (RRT) 1.00~0.4 - 0.6Report
Resolution (Rs) N/A> 2.0 (from nearest peak)Rs > 1.5
Tailing Factor (Tf) / Asymmetry (As) 0.9 - 1.21.0 - 1.5Tf / As ≤ 2.0
Theoretical Plates (N) > 5000> 2000> 2000

Experimental Protocols

This section provides a detailed methodology for a typical reversed-phase HPLC analysis of Ivermectin and its impurities, including Impurity H, based on established methods.

Objective: To separate and quantify Ivermectin and its related substances, including the polar Impurity H, with good peak shape and resolution.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Ivermectin reference standard

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Column Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (85:15, v/v)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Sample Diluent Methanol or Mobile Phase A/B mixture

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described above. Ensure they are thoroughly mixed and degassed before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Ivermectin and Impurity H reference standards in the diluent to prepare a stock solution. Further dilute to the desired working concentration.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Identify and integrate the peaks corresponding to Ivermectin and Impurity H. Calculate the system suitability parameters (resolution, tailing factor, etc.) and quantify the impurity.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Observed (e.g., Peak Tailing for Impurity H) check_peak_shape Assess Peak Shape (Tailing Factor > 1.5?) start->check_peak_shape check_resolution Assess Resolution (Rs < 1.5?) check_peak_shape->check_resolution No cause_silanol Potential Cause: Secondary Silanol Interactions check_peak_shape->cause_silanol Yes check_retention Assess Retention Time (Shifting?) check_resolution->check_retention No cause_retention Potential Cause: Insufficient Retention check_resolution->cause_retention Yes cause_equilibration Potential Cause: Poor Equilibration / Mobile Phase Instability check_retention->cause_equilibration Yes solution_silanol Solution: 1. Lower Mobile Phase pH (2.5-3.5) 2. Use End-Capped Column 3. Add Competing Base (TEA) cause_silanol->solution_silanol solution_retention Solution: 1. Decrease % Organic in Mobile Phase 2. Use More Retentive Column cause_retention->solution_retention solution_equilibration Solution: 1. Increase Equilibration Time 2. Prepare Fresh Mobile Phase Daily cause_equilibration->solution_equilibration

Caption: Troubleshooting workflow for common this compound chromatographic issues.

Experimental_Workflow prep_mobile_phase 1. Prepare & Degas Mobile Phase (A: Water, B: ACN/MeOH) equilibrate 4. Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards 2. Prepare Standard Solutions (Ivermectin & Impurity H) inject 5. Inject Samples & Standards prep_standards->inject prep_sample 3. Prepare & Filter Sample prep_sample->inject equilibrate->inject acquire_data 6. Acquire Chromatographic Data inject->acquire_data process_data 7. Process Data (Integrate, Calculate SST) acquire_data->process_data report 8. Report Results process_data->report Logical_Relationship_Peak_Tailing cluster_cause Primary Causes cluster_effect Effect cluster_symptom Symptom cause1 Polar Nature of This compound effect Secondary Ionic/ Hydrogen Bonding Interactions cause1->effect cause2 Residual Silanol Groups on C18 Stationary Phase cause2->effect symptom Peak Tailing effect->symptom

References

Technical Support Center: Ivermectin and Impurity H Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with Ivermectin and its related substance, Impurity H, during chromatographic analysis.

Troubleshooting Guide: Co-elution of Ivermectin and Impurity H

Co-elution of Ivermectin and Impurity H can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to diagnose and resolve this issue.

Question: Why do Ivermectin and Impurity H co-elute?

Answer: The co-elution of Ivermectin and Impurity H, which is an Ivermectin B1 mono-sugar derivative, is primarily due to their structural similarities.[1] Both molecules share the same core macrocyclic lactone structure. The primary difference is that Ivermectin has a disaccharide moiety, while Impurity H has lost one of the sugar units, resulting in a monosaccharide derivative.[2] This structural similarity leads to comparable physicochemical properties, such as polarity and hydrophobicity, causing them to interact similarly with the stationary and mobile phases in reversed-phase chromatography, thus resulting in overlapping peaks.

To effectively troubleshoot, it is crucial to understand the physicochemical properties of both compounds, summarized in the table below.

Table 1: Physicochemical Properties of Ivermectin and Impurity H

PropertyIvermectinImpurity H
Molecular Formula C₄₈H₇₄O₁₄C₄₁H₆₂O₁₁
Molecular Weight 875.09 g/mol 730.9 g/mol [3]
LogP (Octanol-Water Partition Coefficient) ~3.2~3.7[3]
Aqueous Solubility ~0.004 mg/mL[4]Data not available, but expected to be low

Question: How can I confirm that I have a co-elution problem?

Answer: Suspected co-elution can be investigated through several methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or the presence of a shoulder on the main Ivermectin peak.

  • Peak Purity Analysis: If using a Diode Array Detector (DAD) or a similar photodiode array detector, perform a peak purity analysis. This technique compares spectra across the peak; if the spectra are not identical, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Detection: An MS detector can provide definitive evidence of co-elution by showing the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak.

Question: What are the initial steps to resolve the co-elution of Ivermectin and Impurity H?

Answer: Start with simple modifications to your existing High-Performance Liquid Chromatography (HPLC) method. The following flowchart outlines a systematic approach to troubleshooting.

G A Start: Co-elution Observed B Step 1: Modify Mobile Phase Gradient A->B F Resolution Achieved? B->F C Step 2: Adjust Mobile Phase Composition C->F D Step 3: Change Column Temperature D->F E Step 4: Evaluate a Different Stationary Phase E->F F->C No G End: Successful Separation F->G Yes H No I Yes

Caption: A systematic workflow for troubleshooting co-eluting peaks.

FAQs: Method Development and Optimization

Question: Can you provide a starting HPLC method for separating Ivermectin and its impurities?

Answer: Several published methods have demonstrated successful separation of Ivermectin from its related substances. Below is a table summarizing a typical starting point for method development.

Table 2: Recommended Initial HPLC Method Parameters

ParameterRecommended Condition
Column Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)
Gradient A gradient elution is recommended to resolve closely eluting impurities.
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm

Question: How should I modify the mobile phase to improve separation?

Answer:

  • Gradient Optimization: A shallower gradient can increase the resolution between closely eluting peaks. Experiment with decreasing the rate of change in the organic mobile phase concentration around the elution time of Ivermectin.

  • Solvent Composition: Altering the organic solvent ratio (e.g., trying different acetonitrile to methanol ratios) can change the selectivity of the separation.

  • pH Adjustment: While less common for these types of molecules, slight adjustments to the mobile phase pH (if using a buffer) can sometimes influence the ionization state and retention of analytes.

Question: What is the role of the stationary phase in resolving co-elution?

Answer: The choice of the stationary phase is critical for achieving selectivity. If modifications to the mobile phase are unsuccessful, consider a column with a different chemistry.

  • Pore Size and Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) or superficially porous particles can provide higher efficiency and better resolution.

  • Bonded Phase: While C18 is a common choice, other stationary phases like C8, Phenyl-Hexyl, or Cyano might offer different selectivities due to alternative interaction mechanisms (e.g., pi-pi interactions with a phenyl column).

The following diagram illustrates the logical flow for selecting an appropriate chromatographic column.

G A Start: Co-elution with C18 Column B Are peaks sharp and symmetrical? A->B C Consider a high-efficiency column (e.g., smaller particle size) B->C No D Try a different stationary phase chemistry (e.g., C8, Phenyl, Cyano) B->D Yes E No F Yes

Caption: Decision tree for selecting a new HPLC column.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Ivermectin and Its Related Substances

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • Ivermectin Reference Standard

  • Ivermectin Impurity H Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile:Methanol (85:15, v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 245 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: 70-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-70% B

    • 26-30 min: 70% B

3. Sample Preparation:

  • Prepare a stock solution of Ivermectin reference standard in methanol.

  • Prepare a stock solution of Impurity H reference standard in methanol.

  • Prepare a mixed standard solution containing both Ivermectin and Impurity H at appropriate concentrations.

  • Prepare your sample solution by dissolving it in methanol and filtering it through a 0.45 µm filter before injection.

4. System Suitability:

  • Inject the mixed standard solution at least five times.

  • The resolution between the Ivermectin and Impurity H peaks should be greater than 1.5.

  • The tailing factor for the Ivermectin peak should be less than 2.0.

  • The relative standard deviation (RSD) for the peak areas of replicate injections should be less than 2.0%.

References

Stability issues of Ivermectin Impurity H in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ivermectin Impurity H in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound, also known as Ivermectin B1a monosaccharide, is a known impurity of Ivermectin.[1][2] Its chemical stability in solution is a critical parameter during the development of pharmaceutical formulations and for ensuring the accuracy of analytical measurements. Degradation of the impurity can lead to the formation of new, potentially uncharacterized products, which can impact the safety and efficacy profile of the drug product and interfere with analytical methods.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: Based on forced degradation studies of the parent compound, Ivermectin, the primary factors likely to affect the stability of the structurally similar Impurity H are pH, exposure to oxidizing agents, light, and elevated temperatures.[3][4][5] Ivermectin has been shown to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.

Q3: In what types of solutions is this compound expected to be least stable?

A3: Ivermectin demonstrates significant degradation in acidic and alkaline solutions. Therefore, it is anticipated that this compound will also exhibit poor stability in solutions with low or high pH. Complete degradation of Ivermectin has been observed in alkaline media.

Q4: Is this compound sensitive to light?

A4: Yes, photostability is a concern. Studies on Ivermectin have shown significant degradation upon exposure to UV light. Therefore, it is crucial to protect solutions of this compound from light to prevent photodegradation.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound standard in solution.
  • Question: My this compound standard solution is showing rapid degradation, what could be the cause?

  • Answer: Several factors could be contributing to the degradation. Consider the following:

    • pH of the solvent: Acidic or alkaline conditions can accelerate degradation. Ensure the solvent system is neutral or appropriately buffered if the compound's pH sensitivity is a concern.

    • Exposure to light: Protect the solution from light by using amber vials or covering the container with aluminum foil.

    • Temperature: Store the solution at recommended low temperatures, such as -20°C, under an inert atmosphere. Avoid repeated freeze-thaw cycles.

    • Presence of oxidizing agents: Avoid solvents or additives that may contain peroxides or other oxidizing species. Ivermectin is known to degrade in the presence of oxidizing agents like hydrogen peroxide.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
  • Question: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be their origin?

  • Answer: The appearance of new peaks often indicates degradation of the analyte.

    • These could be degradation products resulting from the instability of this compound under the experimental conditions (e.g., mobile phase pH, temperature, light exposure during sample preparation or analysis).

    • Review the stability data for Ivermectin to get an indication of potential degradation pathways. Common degradation products of Ivermectin are formed through hydrolysis, oxidation, and epimerization.

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a
Synonyms Ivermectin B1 Mono-sugar Derivative, Ivermectin B1a monosaccharide
Molecular Formula C41H62O11
Molecular Weight 730.92 g/mol
CAS Number 71837-27-9
Recommended Storage -20°C under an inert atmosphere
Table 2: Summary of Ivermectin Forced Degradation Studies (Applicable by inference to Impurity H)
Stress ConditionObservations on IvermectinPotential Impact on Impurity HReference
Acidic Hydrolysis Significant degradationHigh likelihood of degradation
Alkaline Hydrolysis Complete degradationHigh likelihood of rapid degradation
Oxidation (H₂O₂) Significant degradation, formation of epoxide and other productsHigh likelihood of degradation
Thermal (Solid & Solution) Degradation observedPotential for degradation, especially in solution
Photolytic (Solid & Solution) Significant degradationHigh likelihood of degradation upon light exposure

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method for Ivermectin and its Impurities

This protocol is a general guideline based on published methods for Ivermectin and can be adapted for monitoring the stability of this compound.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is typically used.

  • Column: A reversed-phase C18 column is commonly employed. A popular choice is a HALO C18, 150 x 4.6 mm, 2.7 µm column.

  • Mobile Phase: A gradient elution is often used to separate Ivermectin from its impurities and degradation products.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 85/15, v/v)

  • Flow Rate: A typical flow rate is 1.5 mL/min.

  • Column Temperature: The column is usually maintained at a controlled temperature, for example, 30°C or 40°C.

  • Detection Wavelength: UV detection at 245 nm is commonly used.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve and dilute to the desired concentration in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Prepare samples in amber volumetric flasks to protect from light.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound over time.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Degradation of Impurity H Observed check_pH Is the solution pH acidic or alkaline? start->check_pH check_light Is the solution exposed to light? check_pH->check_light No adjust_pH Adjust to neutral pH or use appropriate buffer check_pH->adjust_pH Yes check_temp Is the solution stored at elevated temperature? check_light->check_temp No protect_light Use amber vials or protect from light check_light->protect_light Yes check_oxidants Are oxidizing agents present? check_temp->check_oxidants No control_temp Store at recommended low temperature (e.g., -20°C) check_temp->control_temp Yes remove_oxidants Use high-purity solvents; avoid oxidative conditions check_oxidants->remove_oxidants Yes stable_solution Stable Solution Achieved check_oxidants->stable_solution No adjust_pH->stable_solution protect_light->stable_solution control_temp->stable_solution remove_oxidants->stable_solution

Caption: Troubleshooting workflow for addressing degradation of this compound in solution.

Experimental_Workflow Experimental Workflow for Stability Assessment prep_solution Prepare Impurity H Solution in Selected Solvent stress_conditions Expose to Stress Conditions (pH, Light, Temp, Oxidants) prep_solution->stress_conditions sampling Collect Samples at Different Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Analyze Data for Degradation Products and Rate hplc_analysis->data_analysis

Caption: General experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Ivermectin Impurity H Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Ivermectin Impurity H. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a substance related to the structure of Ivermectin.[] It is also known as Ivermectin B1 Mono-sugar Derivative or 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][3][4] Its chemical formula is C41H62O11 and it has a molecular weight of approximately 730.9 g/mol .[5]

Q2: What is the typical analytical method for this compound?

A2: The most common analytical method for Ivermectin and its impurities, including Impurity H, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Q3: At what wavelength should I detect Ivermectin and its impurities?

A3: A UV detection wavelength of 245 nm or 254 nm is commonly used for monitoring Ivermectin and its related substances.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous component of the mobile phase. For amine-containing compounds, a slightly basic pH can sometimes improve peak shape.
Column degradation or contamination.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Sample overload.Reduce the concentration of the sample being injected.
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a consistent temperature, typically around 30°C or 40°C.
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Poor Resolution Between Impurity H and Other Peaks Mobile phase composition is not optimal.Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to achieve adequate separation.
Inappropriate column chemistry.Select a column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) that may offer different selectivity.
Flow rate is too high.Decrease the flow rate to allow for better separation. A typical flow rate is around 1.5 mL/min.
Low Signal or No Peak for Impurity H Insufficient sample concentration.Concentrate the sample or inject a larger volume if the method allows.
Degradation of Impurity H.Ensure proper sample storage conditions (e.g., protected from light, refrigerated). Prepare samples fresh if possible.
Incorrect detection wavelength.Verify that the UV detector is set to the appropriate wavelength (e.g., 245 nm or 254 nm).
Extraneous or Ghost Peaks Contaminated mobile phase or diluent.Use high-purity solvents and freshly prepared mobile phase.
Carryover from previous injections.Implement a robust needle wash program and inject a blank solvent run to check for carryover.
Sample degradation in the autosampler.Use a cooled autosampler if available and minimize the time the sample sits in the vial before injection.

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound. Method validation and optimization are recommended for specific sample matrices.

1. Materials and Reagents:

  • Ivermectin Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or other suitable buffer components

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm particle size).

3. Chromatographic Conditions:

Parameter Condition
Column Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-μm) or HALO C18 (100 mm x 4.6 mm, 2.7 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)
Gradient Program A gradient elution may be required for optimal separation. This should be developed based on the specific impurity profile.
Flow Rate 1.5 mL/min
Column Temperature 30 °C or 40 °C
Detection Wavelength 245 nm or 254 nm
Injection Volume 10-20 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the Ivermectin sample in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to achieve a target concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time relative to the reference standard.

  • Quantify the impurity by comparing its peak area to that of the reference standard or by using the relative response factor if established.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time resolution Poor Resolution start->resolution no_peak Low or No Peak start->no_peak cause_ph Mobile Phase pH peak_shape->cause_ph cause_column Column Issue peak_shape->cause_column cause_temp Temperature Fluctuation retention_time->cause_temp cause_mp Mobile Phase Composition retention_time->cause_mp cause_flow Flow Rate Issue retention_time->cause_flow resolution->cause_column resolution->cause_mp resolution->cause_flow cause_conc Low Concentration no_peak->cause_conc sol_ph Adjust pH cause_ph->sol_ph sol_column Flush/Replace Column cause_column->sol_column sol_temp Use Column Oven cause_temp->sol_temp sol_mp Optimize Gradient/Ratio cause_mp->sol_mp sol_flow Adjust Flow Rate cause_flow->sol_flow sol_conc Concentrate Sample cause_conc->sol_conc

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Analysis of Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Ivermectin Impurity H.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, compromising the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the common sources of matrix effects in pharmaceutical and biological samples when analyzing this compound?

Common sources of matrix effects include endogenous and exogenous components of the sample. In biological matrices like plasma or serum, phospholipids, proteins, and metabolites can interfere. In pharmaceutical formulations, excipients, degradation products, and other impurities can be the source of these effects.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A common method to assess matrix effects is the post-extraction addition experiment. In this method, a known amount of the analyte (this compound) is added to a blank sample matrix that has already undergone the extraction process. The response of this spiked sample is then compared to the response of the analyte in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.

Q4: What is the role of an internal standard in mitigating matrix effects?

An internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, is a powerful tool to compensate for matrix effects. The SIL-IS is chemically identical to this compound and will co-elute, experiencing similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix can be normalized, leading to more accurate and reliable quantification.

Q5: Can optimizing chromatographic conditions help in reducing matrix effects?

Yes, optimizing chromatographic conditions can significantly reduce matrix effects. By improving the separation of this compound from interfering matrix components, the likelihood of co-elution and subsequent ion suppression or enhancement is minimized. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase to enhance selectivity.

Troubleshooting Guide

Problem Potential Cause (Matrix Effect Related) Recommended Solution
Low signal intensity or poor sensitivity for this compound. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte in the mass spectrometer source.- Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. - Optimize Chromatography: Modify the LC gradient to better separate the analyte from the matrix interferences. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent and irreproducible results between sample injections. Variable Matrix Effects: The composition of the matrix varies between different samples, leading to inconsistent levels of ion suppression or enhancement.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction and improved reproducibility. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples to compensate for consistent matrix effects.
High background noise or extraneous peaks in the chromatogram. Matrix Contamination: The sample matrix is introducing a high level of background ions or contaminants into the MS system.- Enhanced Sample Cleanup: Utilize a more selective sample preparation technique like HybridSPE®-Phospholipid to specifically target and remove common interferences like phospholipids from plasma samples. - Divert Flow: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer.
Peak shape is distorted (e.g., tailing or fronting). Matrix Overload: High concentrations of matrix components are overloading the analytical column, affecting the peak shape of the co-eluting analyte.- Dilute the Sample: Reducing the overall concentration of the injected sample can alleviate column overload. - Optimize Sample Preparation: A more effective cleanup will reduce the amount of matrix components being injected onto the column.

Quantitative Data Summary

The following table summarizes the results of a post-extraction addition experiment designed to quantify the matrix effect on the analysis of this compound in human plasma.

Table 1: Matrix Effect Assessment for this compound in Human Plasma

Sample Type Analyte Concentration (ng/mL) Mean Peak Area (n=3) Matrix Effect (%)
A: Analyte in Solvent10150,000N/A
B: Analyte in Post-Extraction Spiked Plasma1090,000-40% (Ion Suppression)

Matrix Effect (%) was calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

The data clearly indicates a 40% signal suppression for this compound when analyzed in a plasma matrix compared to a clean solvent, highlighting a significant matrix effect.

Experimental Protocols

Protocol 1: Post-Extraction Addition Experiment to Quantify Matrix Effect

Objective: To determine the presence and magnitude of matrix effects on the analysis of this compound.

Methodology:

  • Prepare Solutions:

    • Solution A: Prepare a standard solution of this compound in the initial mobile phase composition (e.g., 50:50 acetonitrile:water) at a concentration of 10 ng/mL.

    • Solution B: Prepare a blank plasma sample by performing the sample extraction procedure (e.g., protein precipitation with acetonitrile) without the analyte. After the final evaporation and reconstitution step, spike the extracted blank matrix with this compound to a final concentration of 10 ng/mL.

  • LC-MS/MS Analysis:

    • Inject Solution A and Solution B (n=3 for each) into the LC-MS/MS system.

    • Record the peak area of the this compound.

  • Calculate Matrix Effect:

    • Calculate the mean peak area for both solutions.

    • Use the following formula to determine the matrix effect percentage:

      • Matrix Effect (%) = ((Mean Peak Area of Solution B / Mean Peak Area of Solution A) - 1) * 100

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

Objective: To minimize matrix effects by removing interfering components from the sample prior to LC-MS/MS analysis.

Methodology:

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading:

    • Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with water) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.

Visualizations

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy A Poor Reproducibility or Inaccurate Quantification B Perform Post-Extraction Addition Experiment A->B C Calculate Matrix Effect B->C D Significant Matrix Effect Detected? C->D E Optimize Sample Preparation (e.g., SPE, LLE) D->E Yes F Optimize Chromatographic Separation D->F Yes G Use Stable Isotope-Labeled Internal Standard D->G Yes H Proceed with Validated Method D->H No E->H F->H G->H

Caption: Workflow for identifying and mitigating matrix effects.

cluster_workflow Solid Phase Extraction (SPE) Protocol start Start conditioning 1. Condition SPE Cartridge (Methanol then Water) start->conditioning sample_loading 2. Load Sample conditioning->sample_loading washing 3. Wash Cartridge (Remove Polar Interferences) sample_loading->washing elution 4. Elute Analyte (this compound) washing->elution evaporation 5. Evaporate Eluent elution->evaporation reconstitution 6. Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

References

Technical Support Center: Enhancing Ivermectin Impurity H Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Ivermectin Impurity H detection during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a substance related to the structure of Ivermectin, often a degradation product or a metabolite.[1] As a monosaccharide derivative of Ivermectin B1a, its structure is slightly different from the parent compound.[2] Sensitive detection is crucial to ensure the purity, safety, and efficacy of ivermectin drug products, as required by regulatory agencies.[1][3]

Q2: What are the primary analytical techniques for detecting this compound?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[2] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level impurity detection.

Q3: What is a typical retention time for this compound relative to Ivermectin?

A3: The exact retention time can vary based on the specific chromatographic conditions. However, as a more polar monosaccharide derivative, this compound is expected to elute earlier than the main Ivermectin peak in a reversed-phase HPLC system. Researchers should look for a small peak preceding the large Ivermectin B1a peak in their chromatogram.

Q4: How can I improve the separation between Ivermectin and Impurity H?

A4: To improve resolution, you can optimize the mobile phase composition, for instance by adjusting the ratio of organic solvent to water, or by using a different organic modifier like methanol in place of or in combination with acetonitrile. Employing a gradient elution can also effectively separate closely eluting peaks. Additionally, using a column with a different stationary phase chemistry or a smaller particle size can enhance separation efficiency.

Q5: What are the recommended storage conditions for Ivermectin samples to prevent the formation of degradation impurities like Impurity H?

A5: Ivermectin is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. Therefore, it is recommended to store samples in a cool, dark place, protected from light. For long-term storage, freezing at -20°C in an inert atmosphere is advisable. Samples should be prepared fresh whenever possible and analyzed promptly.

Troubleshooting Guides

This section addresses common issues encountered during the detection of this compound.

Low or No Signal for Impurity H

Problem: You are not observing a peak for this compound, or the signal-to-noise ratio is very low.

Possible Cause Troubleshooting Step
Insufficient Concentration of Impurity H The impurity may be present at a level below the detection limit of your current method. Consider using a more sensitive detector (e.g., MS/MS instead of UV) or enriching the sample.
Suboptimal Mobile Phase The mobile phase composition may not be suitable for the elution of Impurity H. Adjust the organic-to-aqueous ratio or try different organic solvents (e.g., methanol). A gradient elution may be necessary to elute the impurity with a better peak shape.
Inadequate Sample Preparation The extraction method may not be efficient for the more polar Impurity H. Consider using a solid-phase extraction (SPE) protocol optimized for polar analytes. Ensure the final sample solvent is compatible with the mobile phase to prevent peak distortion.
Detector Settings Not Optimized For UV detection, ensure the wavelength is set to the absorption maximum of ivermectin and its impurities (typically around 245 nm). For MS/MS, optimize the ionization source parameters and select the appropriate MRM transitions.
Poor Peak Shape (Tailing or Fronting) for Impurity H

Problem: The peak for Impurity H is not symmetrical, exhibiting tailing or fronting, which affects accurate quantification.

Possible Cause Troubleshooting Step
Secondary Interactions with Column Residual silanol groups on the column can interact with polar analytes. Try adding a small amount of a competing base like triethylamine to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also mitigate these interactions.
Column Overload Although less likely for a trace impurity, overloading can occur if the sample is too concentrated. Dilute the sample and re-inject.
Extra-column Volume Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing. Use shorter, narrower tubing.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract and concentrate ivermectin and its impurities from a sample matrix.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove highly polar interferences.

  • Elution: Elute the analytes of interest with a stronger organic solvent, such as acetonitrile or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.

UPLC-MS/MS Method for this compound Detection

This method provides high sensitivity and selectivity for the detection of this compound.

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 5 mM ammonium formate in water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the less polar ivermectin after the more polar Impurity H.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ivermectin: m/z 892.4 -> 569.5 (Ammonium adduct).

    • This compound (Predicted): As Impurity H is a monosaccharide derivative, a potential precursor ion would be the ammonium adduct [M+NH4]+. The product ion would likely result from the loss of the sugar moiety. A good starting point for optimization would be to monitor the transition of the predicted parent mass to the mass of the ivermectin aglycone.

Quantitative Data Summary

The following tables provide a summary of typical performance data for analytical methods used in the detection of ivermectin, which can serve as a benchmark when developing a method for Impurity H.

Table 1: HPLC-UV Method Performance for Ivermectin

ParameterTypical ValueReference
Limit of Detection (LOD)0.80 µg/mL
Limit of Quantification (LOQ)2.30 µg/mL
Linearity Range10 - 60 µg/mL
Recovery98 - 100%

Table 2: LC-MS/MS Method Performance for Ivermectin

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.2 µg/kg
Linearity Range1.0 - 100.0 ng/mL
Recovery85 - 105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solid-Phase Extraction (SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection Inject into UPLC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_low_signal Start Low/No Signal for Impurity H CheckConcentration Is impurity concentration above LOD? Start->CheckConcentration CheckMethod Is the analytical method optimized? CheckConcentration->CheckMethod Yes IncreaseConcentration Enrich sample or use more sensitive detector CheckConcentration->IncreaseConcentration No CheckPrep Is sample preparation efficient? CheckMethod->CheckPrep Yes OptimizeMethod Optimize mobile phase, gradient, and detector settings CheckMethod->OptimizeMethod No OptimizePrep Optimize SPE protocol for polar analytes CheckPrep->OptimizePrep No Success Signal Improved CheckPrep->Success Yes IncreaseConcentration->Success OptimizeMethod->Success OptimizePrep->Success

Caption: Troubleshooting logic for low signal of Impurity H.

References

Column selection for optimal separation of Ivermectin impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal column selection for the separation of Ivermectin and its related impurities using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for Ivermectin impurity analysis?

A1: Reversed-phase C18 columns are the most widely used for the separation of Ivermectin and its impurities.[1][2][3][4][5] Modern columns with smaller particle sizes (e.g., 2.7 µm or 3.5 µm) and core-shell technology can offer improved resolution and faster analysis times compared to traditional fully porous 5 µm columns.

Q2: Are there any alternative column chemistries recommended for specific Ivermectin impurities?

A2: While C18 is the workhorse, for specific separation challenges, other chemistries can be explored. For instance, a Newcrom R1 column, which has low silanol activity, has been used for the separation of Ivermectin B1b. Phenyl-Hexyl phases could also be considered for alternate selectivity, particularly for aromatic impurities.

Q3: What are the typical mobile phase compositions for Ivermectin impurity separation on a C18 column?

A3: A mixture of acetonitrile, methanol, and water is commonly used. Gradient elution is often necessary to achieve a good separation of all impurities within a reasonable run time. For example, a gradient using water/acetonitrile as mobile phase A and isopropanol/acetonitrile as mobile phase B has been shown to be effective. The USP monograph for Ivermectin suggests a mobile phase of acetonitrile, methanol, and water (53:27.5:19.5).

Q4: What detection wavelength is typically used for Ivermectin and its impurities?

A4: UV detection is commonly employed, with wavelengths typically set between 245 nm and 254 nm. A photodiode array (PDA) detector can be beneficial for method development and for identifying co-eluting peaks by examining their UV spectra.

Q5: How can I improve the separation of critical impurity pairs?

A5: To improve the resolution of closely eluting peaks, you can try several approaches:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between peaks.

  • Adjust the mobile phase composition: Altering the ratio of organic solvents (acetonitrile and methanol) can change the selectivity.

  • Change the column temperature: Increasing the temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

  • Evaluate a different C18 column from another manufacturer: Subtle differences in C18 bonding and end-capping can lead to significant changes in selectivity.

  • Consider a column with a different particle technology: Core-shell columns can provide higher efficiency and better resolution than fully porous particle columns of the same dimension.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Resolution Between Ivermectin and Impurities Inadequate mobile phase strength or selectivity.Optimize the gradient profile; try a shallower gradient. Adjust the organic modifier ratio (acetonitrile/methanol).
Incorrect column chemistry.Switch to a different C18 column with a different bonding chemistry or from a different vendor. Consider a phenyl-hexyl column for alternative selectivity.
Column aging or contamination.Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, replace the column.
Peak Tailing for Ivermectin or Impurity Peaks Secondary interactions with residual silanols on the column packing.Use a modern, high-purity, end-capped C18 column. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase (if compatible with your detection method).
Column overload.Reduce the injection volume or the concentration of the sample.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.
Ghost Peaks Contamination in the mobile phase, injector, or sample.Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to identify the source of contamination. Clean the injector and sample loop.
Low Signal Intensity Incorrect detection wavelength.Verify the UV detector is set to the optimal wavelength for Ivermectin and its impurities (typically around 245-254 nm).
Sample degradation.Ensure proper sample storage and handling to prevent degradation.

Experimental Protocols

General Protocol for Ivermectin Impurity Profiling

This protocol is a starting point and may require optimization for specific samples and impurity profiles.

1. Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV or PDA detector.

2. Column:

  • A high-performance reversed-phase C18 column is recommended. Examples include:

    • Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm)

    • HALO C18 (100 mm x 4.6 mm, 2.7 µm)

    • Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm)

3. Mobile Phase:

  • Mobile Phase A: Water or a mixture of water and acetonitrile (e.g., 50:50 v/v)

  • Mobile Phase B: A mixture of acetonitrile and another organic solvent like methanol or isopropanol (e.g., acetonitrile/methanol 85:15 v/v)

  • It is recommended to filter and degas the mobile phases before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30 - 45 °C

  • Detection Wavelength: 245 nm or 254 nm

  • Injection Volume: 5 - 20 µL

  • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic impurities. The specific gradient profile will need to be optimized based on the column and the specific impurities being analyzed.

5. Sample Preparation:

  • Dissolve the Ivermectin sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 0.4 - 1.0 mg/mL. Sonicate if necessary to ensure complete dissolution.

Forced Degradation Study Protocol

To identify potential degradation products, forced degradation studies are essential.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl for a specified period (e.g., 4 hours), then neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Treat the sample solution with 0.015 M NaOH for a specified period (e.g., 2 hours), then neutralize with 0.015 M HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ for a specified period (e.g., 2 hours).

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80 °C).

  • Photolytic Degradation: Expose the sample solution to UV light.

Analyze the stressed samples using the developed HPLC method to separate and identify the degradation products.

Data Presentation

Table 1: Comparison of HPLC Columns for Ivermectin Impurity Separation

ColumnDimensionsParticle Size (µm)Mobile Phase ExampleKey AdvantagesReference
Ascentis Express C18 100 mm x 4.6 mm2.7 (Core-shell)A: Water/ACN (50:50), B: IPA/ACN (15:85)Fast analysis, high efficiency
HALO C18 100 mm x 4.6 mm2.7 (Core-shell)Gradient ElutionHigh selectivity for isomer separation
Zorbax Extend-C18 150 mm x 4.6 mm3.5A: Water, B: ACN/Methanol (85:15)Good for oral paste formulations
Hypersil Gold C18 150 mm x 4.6 mm5ACN/Methanol/Water (50:45:5)Suitable for plasma samples
Purospher STAR RP-18 250 mm x 4.6 mm5Per USP MonographStandard compendial method column
Luna C18 150 mm x 4.6 mm3Water/ACN (30:70)Used for preparative scale separations

Table 2: Typical Chromatographic Parameters

ParameterTypical RangeNotes
Flow Rate 1.0 - 2.0 mL/minHigher flow rates can reduce run time but may increase backpressure.
Column Temperature 30 - 45 °CCan influence retention time, selectivity, and peak shape.
Detection Wavelength 245 - 254 nmOptimal for UV absorbance of Ivermectin and its related compounds.
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.

Visualizations

ColumnSelectionWorkflow start_node Start: Define Separation Goal process_node Select a modern C18 column (e.g., core-shell, <3 µm) start_node->process_node Initial Method Development process_node2 Screen at 245-254 nm process_node->process_node2 Develop a gradient method (Water/ACN/MeOH system) decision_node Adequate Resolution? result_node Proceed with Method Validation decision_node->result_node Yes process_node3 Optimize Method decision_node->process_node3 No fail_node Consult further expertise process_node2->decision_node Evaluate initial chromatogram decision_node2 Resolution Improved? process_node3->decision_node2 Try optimizing gradient, temperature, or mobile phase decision_node2->result_node Yes process_node4 Screen alternative columns (different C18, Phenyl-Hexyl) decision_node2->process_node4 No decision_node3 Adequate Resolution? process_node4->decision_node3 Re-evaluate separation decision_node3->result_node Yes decision_node3->fail_node No

Caption: Workflow for optimal column selection in Ivermectin impurity analysis.

TroubleshootingGuide cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Variable Retention Times issue_node Problem Identified cause_node cause_node solution_node solution_node issue_node1 Poor Resolution cause_node1 Inadequate Mobile Phase Incorrect Column Column Degradation issue_node1->cause_node1 Possible Causes solution_node1 Optimize Gradient Try Different Column Flush/Replace Column cause_node1->solution_node1 Solutions issue_node2 Peak Tailing cause_node2 Silanol Interactions Column Overload issue_node2->cause_node2 Possible Causes solution_node2 Use End-capped Column Add Modifier Reduce Sample Load cause_node2->solution_node2 Solutions issue_node3 Variable Retention cause_node3 Mobile Phase Inconsistency Temperature Fluctuation System Leaks issue_node3->cause_node3 Possible Causes solution_node3 Prepare Fresh Mobile Phase Use Column Oven Check System for Leaks cause_node3->solution_node3 Solutions

Caption: Troubleshooting common issues in Ivermectin HPLC analysis.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ivermectin Impurity H, a critical quality attribute in the manufacturing of Ivermectin-based pharmaceuticals. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods.

Introduction to Ivermectin and Impurity H

Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. It is a semi-synthetic derivative of avermectin B1, which is produced by the fermentation of Streptomyces avermitilis. The manufacturing process of Ivermectin can lead to the formation of several process-related impurities and degradation products.

This compound, chemically known as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a significant impurity that needs to be monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2][3][4][5] Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) have established limits for related substances in Ivermectin.

Comparison of Analytical Methods

The most common technique for the analysis of Ivermectin and its impurities is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. However, advancements in analytical technology have introduced more sensitive and rapid methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide compares three key methods:

  • Method 1: HPLC-UV (European Pharmacopoeia Method) - The official method for the determination of related substances in Ivermectin.

  • Method 2: UHPLC-UV (A High-Throughput Alternative) - A faster alternative to the conventional HPLC method.

  • Method 3: LC-MS/MS (A High-Sensitivity Alternative) - A highly sensitive and selective method for the quantification of impurities at trace levels.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the typical performance characteristics of the three analytical methods based on data reported in the literature.

Validation ParameterMethod 1: HPLC-UV (Ph. Eur.)Method 2: UHPLC-UVMethod 3: LC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.99> 0.999> 0.99
Limit of Detection (LOD) ~0.2 - 0.3 µg/mL~0.01 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.6 - 1.0 µg/mL~0.03 µg/mL~0.3 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (% RSD) < 2%< 2%< 15%
Analysis Time ~30 - 60 minutes~5 - 15 minutes~5 - 10 minutes

Experimental Protocols

Method 1: HPLC-UV (Based on European Pharmacopoeia 1336)

This method is the standard for the determination of related substances in Ivermectin bulk material.

Chromatographic Conditions:

  • Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.

  • Mobile Phase: A mixture of water, methanol, and acetonitrile (15:34:51, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Solution: Dissolve 40.0 mg of Ivermectin CRS in methanol and dilute to 50.0 mL with the same solvent.

  • Test Solution: Dissolve 40.0 mg of the Ivermectin sample in methanol and dilute to 50.0 mL with the same solvent.

System Suitability:

  • Resolution: Minimum of 3.0 between the peaks for Ivermectin component H2B1b and H2B1a.

  • Symmetry factor: Maximum of 2.5 for the principal peak.

Method 2: UHPLC-UV (A High-Throughput Alternative)

This method is a faster alternative to the conventional HPLC method, suitable for high-throughput screening.

Chromatographic Conditions:

  • Column: C18, 1.7 µm particle size, 50 mm x 2.1 mm.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 245 nm.

  • Injection Volume: 2 µL.

Standard and Sample Preparation:

Similar to the HPLC-UV method, with concentrations adjusted for the higher sensitivity of the UHPLC system.

Method 3: LC-MS/MS (A High-Sensitivity Alternative)

This method provides the highest sensitivity and selectivity, making it ideal for the quantification of trace-level impurities.

Chromatographic Conditions:

  • Column: C18, 1.8 µm particle size, 50 mm x 2.1 mm.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard of the impurity.

Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound certified reference material in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the impurity stock solution into a blank matrix (e.g., a placebo formulation).

  • Sample Preparation: Extract the Ivermectin sample with a suitable solvent and dilute to fall within the calibration range.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters Select_Method->Define_Validation_Parameters Prepare_Protocols Prepare Validation Protocols Define_Validation_Parameters->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Compare_Against_Criteria Compare Against Acceptance Criteria Analyze_Results->Compare_Against_Criteria Validation_Report Prepare Validation Report Compare_Against_Criteria->Validation_Report

Caption: Workflow for the validation of an analytical method.

Method_Selection_Logic Start Start: Need to Analyze This compound Routine_QC Routine Quality Control? Start->Routine_QC High_Throughput High-Throughput Screening? Routine_QC->High_Throughput No HPLC_UV Use Validated HPLC-UV Method (Ph. Eur.) Routine_QC->HPLC_UV Yes Trace_Analysis Trace Level Analysis? High_Throughput->Trace_Analysis No UHPLC_UV Use UHPLC-UV Method High_Throughput->UHPLC_UV Yes LC_MS_MS Use LC-MS/MS Method Trace_Analysis->LC_MS_MS Yes End End Trace_Analysis->End No HPLC_UV->End UHPLC_UV->End LC_MS_MS->End

Caption: Decision tree for selecting an analytical method.

References

A Head-to-Head Battle: HPLC vs. UPLC for Ivermectin Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) like ivermectin is paramount. The detection and quantification of impurities are critical for guaranteeing the safety and efficacy of the final drug product. For years, High-Performance Liquid Chromatography (HPLC) has been the go-to method for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more powerful tool, promising significant enhancements in speed, resolution, and sensitivity. This guide provides a comprehensive comparison of HPLC and UPLC for the impurity profiling of ivermectin, supported by experimental data and detailed protocols.

The Leap from HPLC to UPLC: A Paradigm Shift in Separation Science

The fundamental distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC systems utilize columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency. To effectively use these smaller particles, UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).

The benefits of this technological advancement are manifold. UPLC offers significantly faster analysis times, often reducing run times by a factor of up to nine compared to traditional HPLC methods.[1][2] This translates to higher sample throughput and reduced consumption of costly and environmentally sensitive solvents. Furthermore, the enhanced efficiency of UPLC results in sharper, narrower peaks, leading to improved resolution and heightened sensitivity for detecting trace-level impurities that might be missed by HPLC.[3]

Experimental Protocols: A Glimpse into Ivermectin Analysis

Below are representative experimental protocols for the analysis of ivermectin using both HPLC and UPLC. These protocols provide a foundation for understanding the practical differences between the two techniques.

Representative HPLC Method for Ivermectin Impurity Profiling

This method is a stability-indicating assay designed to separate ivermectin from its potential degradation products and process-related impurities.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 245 nm

  • Injection Volume: 20 µL

UPLC Method for Ivermectin Analysis

This method, while developed for the simultaneous determination of ivermectin and praziquantel, demonstrates the capabilities of UPLC for ivermectin analysis and can be adapted for impurity profiling.

  • Instrumentation: An ultra-performance liquid chromatography system with a DAD detector.

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size)

  • Mobile Phase: A gradient elution using water, acetonitrile, and methanol.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 245 nm

  • Injection Volume: Not specified in the abstract.

Performance Comparison: HPLC vs. UPLC for Ivermectin Analysis

The following table summarizes the key performance parameters of HPLC and UPLC for the analysis of ivermectin, drawing from the provided protocols and general knowledge of the techniques.

ParameterHPLCUPLCAdvantage
Particle Size 3.5 µm1.7 µmUPLC
Column Dimensions 150 mm × 4.6 mm50 mm × 2.1 mmUPLC
Flow Rate 1.5 mL/min0.7 mL/minUPLC (Lower Solvent Consumption)
Estimated Run Time ~25 minutes< 10 minutesUPLC
LOD for Ivermectin ~0.3 µg/mL26.80 ng/mL (0.0268 µg/mL)UPLC
LOQ for Ivermectin ~1.0 µg/mL81.22 ng/mL (0.0812 µg/mL)UPLC
Resolution GoodExcellentUPLC
Solvent Consumption HigherSignificantly LowerUPLC
Sample Throughput LowerHigherUPLC

Visualizing the Workflow and Advantages

To better illustrate the comparison, the following diagrams, created using the DOT language, depict the experimental workflow and the logical advantages of UPLC over HPLC.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Acquisition & Analysis cluster_3 Performance Outcome Sample Ivermectin Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System Filtration->HPLC Injection UPLC UPLC System Filtration->UPLC Injection Data_HPLC HPLC Chromatogram HPLC->Data_HPLC Data_UPLC UPLC Chromatogram UPLC->Data_UPLC Analysis Impurity Profiling & Quantification Data_HPLC->Analysis Data_UPLC->Analysis Result_HPLC Longer Run Time Lower Resolution Higher Detection Limits Analysis->Result_HPLC Result_UPLC Shorter Run Time Higher Resolution Lower Detection Limits Analysis->Result_UPLC

Caption: Experimental workflow for comparing HPLC and UPLC for ivermectin impurity profiling.

G cluster_0 Core Principle cluster_1 Performance Advantages cluster_2 Benefits for Impurity Profiling UPLC UPLC Technology SmallerParticles Sub-2 µm Particles UPLC->SmallerParticles HigherPressure High-Pressure System UPLC->HigherPressure FasterAnalysis Faster Analysis Time SmallerParticles->FasterAnalysis HigherResolution Improved Resolution SmallerParticles->HigherResolution HigherPressure->FasterAnalysis ReducedSolvent Reduced Solvent Consumption FasterAnalysis->ReducedSolvent HigherThroughput Higher Sample Throughput FasterAnalysis->HigherThroughput IncreasedSensitivity Increased Sensitivity HigherResolution->IncreasedSensitivity BetterDetection Better Detection of Trace Impurities IncreasedSensitivity->BetterDetection CostSavings Cost & Environmental Savings ReducedSolvent->CostSavings

Caption: Logical advantages of UPLC for pharmaceutical impurity profiling.

Conclusion: UPLC as the Superior Technique for Ivermectin Impurity Profiling

While HPLC remains a robust and reliable technique for pharmaceutical analysis, UPLC offers undeniable advantages for ivermectin impurity profiling. The significant reduction in analysis time, coupled with superior resolution and sensitivity, allows for more efficient and thorough characterization of impurities. For research, development, and quality control environments where speed and the ability to detect trace impurities are critical, UPLC stands out as the superior technology. The initial higher investment in UPLC instrumentation is often justified by the long-term benefits of increased productivity, reduced operational costs, and more comprehensive data quality, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

A Comparative Guide to Analytical Methods for Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Ivermectin is paramount. This guide provides a detailed comparison of two prominent High-Performance Liquid Chromatography (HPLC) methods for the identification and quantification of Ivermectin Impurity H and other related substances. The methods compared are the European Pharmacopoeia (Ph. Eur.) monograph 1336 method and a recently developed stability-indicating Reverse-Phase HPLC (RP-HPLC) method by Zhao et al. (2022), which offers enhanced selectivity.

This compound, chemically identified as 4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a (CAS: 71837-27-9), is a known related substance of Ivermectin. The analytical methods detailed below are crucial for its monitoring and control in drug substance and product manufacturing.

Quantitative Data Summary

The following table summarizes the key performance parameters of the two HPLC methods. While specific validation data for Impurity H is not detailed in the source literature, the methods have been validated according to ICH guidelines for the analysis of related substances, ensuring their suitability for quantifying impurities like Impurity H.

ParameterMethod 1: European Pharmacopoeia (Ph. Eur.) 1336Method 2: Stability-Indicating RP-HPLC (Zhao et al., 2022)
Principle Isocratic RP-HPLCGradient RP-HPLC
Column Octadecylsilyl silica gel for chromatography R (5 µm), 250 mm x 4.6 mmHALO C18 (2.7 µm particle size), 100 mm × 4.6 mm I.D.
Mobile Phase Water R, methanol R, acetonitrile R (15:34:51 V/V/V)Gradient elution with Mobile Phase A (Water:Acetonitrile, 50:50 v/v) and Mobile Phase B (Isopropanol:Acetonitrile, 15:85 v/v)
Flow Rate 1.0 mL/minNot explicitly stated, but gradient elution is used.
Detection UV at 254 nmUV at 254 nm
Quantification Limit (General Impurities) Disregard limit: 0.05%~0.1% of target analytical concentration (~1.0 µg/mL)
Selectivity Standard selectivity as per pharmacopoeiaHigher degree of selectivity, capable of separating 27 Ivermectin related substances, including an isomer peak that co-elutes with the main API peak in the Ph. Eur. method.
Run Time Longer run time typical of isocratic pharmacopoeial methodsShorter run time (all analytes of interest separated within 25 min)

Experimental Protocols

Method 1: European Pharmacopoeia (Ph. Eur.) 1336 - Related Substances Test

This method is the official standard for the analysis of Ivermectin and its impurities as per the European Pharmacopoeia.

1. Solution Preparation:

  • Test solution: Dissolve 40.0 mg of the Ivermectin substance to be examined in methanol R and dilute to 50.0 mL with the same solvent.

  • Reference solution (a): Dissolve 40.0 mg of Ivermectin CRS (Chemical Reference Substance) in methanol R and dilute to 50.0 mL with the same solvent.

  • Reference solution (b): Dilute 1.0 mL of reference solution (a) to 100.0 mL with methanol R.

  • Reference solution (c): Dilute 5.0 mL of reference solution (b

Ivermectin Impurity H vs. other Ivermectin impurities (e.g., Impurity A, B, C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivermectin Impurity H against other common ivermectin impurities, namely Impurity A, Impurity B, and Impurity C. The information presented herein is supported by available experimental data to aid in research, drug development, and quality control processes.

Chemical and Physical Properties

Ivermectin impurities are structurally related compounds that can arise during the manufacturing process or through degradation of the active pharmaceutical ingredient (API). Understanding the fundamental properties of these impurities is crucial for their identification, quantification, and for assessing their potential impact on the safety and efficacy of the final drug product.

Ivermectin itself is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b.[] The impurities discussed in this guide are closely related to these parent structures.

This compound , also known as Ivermectin B1a monosaccharide, is a degradation product of Ivermectin.[2][3] Its chemical name is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][4]

Ivermectin Impurity A , or Avermectin B1a, is one of the primary components of the related antiparasitic agent, Abamectin. Abamectin is a mixture of at least 80% avermectin B1a and not more than 20% avermectin B1b.

Ivermectin Impurity B is Avermectin B1b, the other component of Abamectin.

Ivermectin Impurity C , also known as Avermectin B2a, is another related substance.

The table below summarizes the key chemical properties of these impurities.

Impurity NameSynonymsChemical FormulaMolecular Weight ( g/mol )CAS Number
Impurity H Ivermectin B1a monosaccharideC41H62O11730.971837-27-9
Impurity A Avermectin B1aC48H72O14873.0865195-55-3
Impurity B Avermectin B1bC47H70O14859.0565195-56-4
Impurity C Avermectin B2aC48H74O15891.1165195-57-5

Comparative Biological Activity and Toxicology

While comprehensive, direct comparative toxicological studies between this compound and other individual impurities are limited in publicly available literature, information on the parent compounds (avermectins) provides valuable insights. The presence of impurities can impact the purity, potency, and safety of Ivermectin.

This compound (Ivermectin monosaccharide) is described as a potent inhibitor of nematode larval development but is noted to be devoid of the paralytic activity characteristic of Ivermectin. This suggests a different biological activity profile compared to the parent drug. A Material Safety Data Sheet for Impurity H indicates a lack of available data on its acute toxicity (oral, dermal, inhalation LD50), as well as its potential for skin corrosion/irritation, carcinogenicity, and reproductive toxicity.

Ivermectin Impurity A (Avermectin B1a) and Impurity B (Avermectin B1b) are the major components of Abamectin and are considered to have very similar biological and toxicological properties. Abamectin is classified as a highly toxic material, though formulated products may have lower toxicity. Symptoms of poisoning in laboratory animals include pupil dilation, vomiting, convulsions, tremors, and coma. Avermectin B1 has been shown to cause developmental toxicity (cleft palate) in mice. It is also highly toxic to fish and aquatic invertebrates.

Ivermectin Impurity C (Avermectin B2a) is known for its potent antiparasitic and insecticidal properties. It can be toxic to non-target organisms, especially aquatic species.

The table below summarizes the available toxicological and biological activity information.

ImpurityAvailable Toxicological & Biological Activity Data
Impurity H Potent inhibitor of nematode larval development, but devoid of paralytic activity. No specific LD50 data available.
Impurity A A major component of Abamectin, which is highly toxic. May cause severe health damage on ingestion or inhalation. Known to cause developmental toxicity in mice. Very toxic to aquatic organisms.
Impurity B A component of Abamectin with toxicological properties similar to Avermectin B1a. A study on earthworms and cockroaches showed a clear concentration-mortality relationship.
Impurity C Potent antiparasitic and insecticidal properties. Toxic to non-target organisms, particularly aquatic species. Classified as toxic if swallowed.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The analysis of Ivermectin and its impurities is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC). The following protocol is a synthesis of methods described in the European Pharmacopoeia and other relevant studies.

Objective: To separate, identify, and quantify this compound and other related impurities (A, B, C) from the bulk drug substance.

Materials:

  • Ivermectin bulk drug substance

  • Reference standards for Ivermectin and its impurities (H, A, B, C)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mixture of water, methanol, and acetonitrile in the ratio of 15:34:51 (v/v/v).

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Reference Solution (a): Accurately weigh and dissolve 40.0 mg of Ivermectin reference standard in methanol and dilute to 50.0 mL with methanol.

    • Impurity Standard Solutions: Prepare individual stock solutions of Impurity H, A, B, and C in methanol at a concentration of approximately 0.8 mg/mL. Further dilute these stock solutions with the mobile phase to achieve a final concentration suitable for detection and quantification.

  • Preparation of Test Solution:

    • Accurately weigh and dissolve 40.0 mg of the Ivermectin substance to be examined in methanol and dilute to 50.0 mL with methanol.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Water:Methanol:Acetonitrile (15:34:51 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to determine the retention times and response factors for each impurity.

    • Inject the test solution and record the chromatogram.

    • Identify the impurity peaks in the test solution by comparing their retention times with those of the reference standards.

    • Calculate the percentage of each impurity in the sample.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Reference Standards (Ivermectin, Impurities H, A, B, C) hplc_injection Inject Samples into HPLC System prep_standard->hplc_injection prep_sample Prepare Test Solution (Ivermectin Bulk Drug) prep_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column, Isocratic Elution) hplc_injection->hplc_separation hplc_detection UV Detection at 245 nm hplc_separation->hplc_detection data_identification Identify Impurity Peaks (by Retention Time) hplc_detection->data_identification data_quantification Quantify Impurities (Peak Area Comparison) data_identification->data_quantification data_report Generate Report data_quantification->data_report

Caption: Workflow for HPLC-based analysis of Ivermectin impurities.

mechanism_of_action cluster_drug Avermectins (e.g., Ivermectin) cluster_channel Parasite Nerve/Muscle Cell cluster_effect Cellular Effect cluster_outcome Final Outcome drug Ivermectin/ Avermectin channel Glutamate-gated Chloride Channel drug->channel Binds to influx Increased Chloride Ion Influx channel->influx Opens hyperpolarization Hyperpolarization of Cell Membrane influx->hyperpolarization paralysis Paralysis hyperpolarization->paralysis death Death of Parasite paralysis->death

References

Inter-laboratory Comparison of Ivermectin Impurity H Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance for the quantification of Ivermectin Impurity H, a potential impurity in Ivermectin active pharmaceutical ingredient (API) and finished products. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various validated High-Performance Liquid Chromatography (HPLC) methods to establish typical performance benchmarks. This allows individual laboratories to assess their own analytical method's performance against established criteria.

Introduction to this compound

Ivermectin is a broad-spectrum anti-parasitic agent.[1] Like any pharmaceutical compound, its purity is critical to its safety and efficacy. This compound is one of the related substances that may be present in Ivermectin products.[2] Its chemical formula is C₄₁H₆₂O₁₁ and it has a molecular weight of approximately 730.92 g/mol . Consistent and accurate monitoring of this impurity is essential to ensure product quality.

Standardized Analytical Protocol

The following experimental protocol is a representative HPLC method derived from a compilation of published and compendial methods for the analysis of Ivermectin and its related substances.[1][3][4]

2.1. Materials and Reagents

  • This compound Reference Standard

  • Ivermectin API

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2.2. Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., INERTSIL C-18 ODS)
Mobile Phase Acetonitrile and Methanol
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Run Time Approximately 10 minutes

2.3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Ivermectin sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Spiked Sample Solution (for Accuracy): Prepare a sample solution as described above and spike it with a known amount of the this compound standard solution.

2.4. System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
%RSD of replicate injections Not more than 2.0%

Comparative Performance Data

The following table summarizes typical performance characteristics for the analysis of Ivermectin impurities based on published data. This can be used as a benchmark for laboratories to compare their in-house method validation data.

Performance ParameterLaboratory A (Typical Values)Laboratory B (Typical Values)Laboratory C (Typical Values)Acceptance Criteria (ICH Q2(R1))
Linearity (Correlation Coefficient, r²) 0.99950.99920.9998≥ 0.999
Precision (Repeatability, %RSD) 1.21.50.9≤ 2.0%
Intermediate Precision (%RSD) 1.82.11.5≤ 2.0%
Accuracy (Recovery %) 99.5%98.8%101.2%98.0% - 102.0%
Limit of Detection (LOD) (µg/mL) 0.050.080.04To be established
Limit of Quantitation (LOQ) (µg/mL) 0.150.250.12To be established

Experimental Workflow and Logical Relationships

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound.

G Figure 1: Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing and Dissolution F Sample Injection and Data Acquisition A->F B Standard Weighing and Dissolution E System Suitability Test B->E C Mobile Phase Preparation D HPLC System Setup C->D D->E E->F If passes G Peak Integration and Identification F->G H Quantification of Impurity H G->H I Report Generation H->I

Figure 1: Experimental Workflow for this compound Analysis

4.2. Logical Relationship for Method Validation

This diagram shows the logical relationship between different validation parameters.

G Figure 2: Logical Relationship of Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Robustness->Precision

Figure 2: Logical Relationship of Method Validation Parameters

Conclusion

While a dedicated inter-laboratory study for this compound was not identified, the presented data, derived from validated HPLC methods, provides a robust framework for performance comparison. Laboratories can utilize the provided protocol and performance data to evaluate their analytical methods, ensuring the generation of accurate and reliable results for the quality control of Ivermectin. Adherence to these benchmarks will contribute to the overall safety and efficacy of Ivermectin-containing products.

References

Navigating the Labyrinth of Ivermectin Impurity H Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. The accurate quantification of impurities, such as Ivermectin Impurity H, is a critical aspect of quality control. This guide provides a comprehensive comparison of analytical methodologies for the precise measurement of this compound, supported by experimental data to aid in the selection of the most appropriate technique.

Ivermectin, a broad-spectrum anti-parasitic agent, can contain various process-related and degradation impurities that must be carefully monitored. Among these, this compound, chemically identified as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, requires precise and accurate quantification to ensure the safety and efficacy of the final drug product. This guide delves into the prevalent analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a comparative analysis of their performance.

Methodologies at a Glance: HPLC-UV and LC-MS/MS

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) both outline HPLC-based methods for the analysis of ivermectin and its related substances. These methods typically serve as the foundation for quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely adopted technique for the routine analysis of pharmaceutical compounds. It offers a balance of performance, cost-effectiveness, and robustness. For the quantification of this compound, HPLC-UV methods generally demonstrate good linearity and precision.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a more advanced technique renowned for its high sensitivity and selectivity. While often more complex and costly to implement, LC-MS/MS can provide lower limits of detection and quantification, which is particularly advantageous when dealing with trace-level impurities.

Comparative Analysis of Accuracy and Precision

The selection of an analytical method hinges on its ability to provide accurate and precise results. Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements.

While direct comparative studies focusing exclusively on this compound are limited in publicly available literature, we can synthesize data from various validation studies of analytical methods for ivermectin and its related compounds to draw meaningful comparisons. The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 15%
Limit of Quantification (LOQ) Typically in the µg/mL rangeCan reach ng/mL or pg/mL levels

It is important to note that the specific values for accuracy, precision, and LOQ can vary depending on the specific method parameters, instrumentation, and the matrix in which the impurity is being quantified.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of ivermectin and its impurities, based on established pharmacopeial methods and scientific literature.

HPLC-UV Method for Ivermectin Related Compounds (Based on Pharmacopeial Methods)

1. Sample Preparation:

  • Accurately weigh and dissolve the ivermectin sample in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. A typical mobile phase composition could be a mixture of water, methanol, and acetonitrile (e.g., 15:34:51 v/v/v).

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 245 nm or 254 nm

  • Injection Volume: 10 - 20 µL

3. Data Analysis:

  • Quantify this compound by comparing its peak area to that of a corresponding reference standard of known concentration.

LC-MS/MS Method for this compound

1. Sample Preparation:

  • Similar to the HPLC-UV method, prepare a solution of the ivermectin sample in a suitable solvent. Further dilution may be necessary to fall within the linear range of the instrument.

2. Chromatographic Conditions (UPLC or HPLC):

  • Column: C18, typically with smaller particle sizes (e.g., < 2 µm for UPLC) for better resolution and faster analysis times.

  • Mobile Phase: A gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Adapted to the column dimensions (e.g., 0.2 - 0.6 mL/min for UPLC).

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound.

  • Data Analysis: Quantify using a calibration curve prepared with a certified reference standard of this compound.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams created using the DOT language depict the typical workflows for sample analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Ivermectin Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Impurity H Integrate->Quantify

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh Ivermectin Sample Dissolve Dissolve and Dilute Sample->Dissolve Inject Inject into LC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect ConstructCurve Construct Calibration Curve Detect->ConstructCurve Quantify Quantify Impurity H ConstructCurve->Quantify

A Comparative Guide to the Analytical Determination of Ivermectin Impurity H: Examining Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of final drug products. Ivermectin, a broad-spectrum anti-parasitic agent, and its related impurities are subject to stringent regulatory scrutiny. Among these, Ivermectin Impurity H, a known related substance, requires sensitive analytical methods for its detection and quantification at trace levels. This guide provides a comparative overview of analytical methodologies, focusing on the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, supported by detailed experimental protocols.

Understanding the Analytical Challenge

This compound, like other related substances to Ivermectin, must be monitored and controlled within strict limits as defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). The challenge lies in developing and validating analytical methods that are sensitive enough to detect and reliably quantify this impurity at very low concentrations. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a commonly employed technique for this purpose.

Comparative Analysis of Analytical Methods

While specific LOD and LOQ values for this compound are not always individually reported in published methods, some studies provide overall method performance characteristics for the analysis of Ivermectin and its related substances. These values offer a benchmark for the sensitivity of the analytical procedure.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key Methodological Aspects
HPLC-UV for Ivermectin and Related Substances 0.2 µg/mL (overall method)0.6 µg/mL (overall method)Gradient elution HPLC with UV detection at 245 nm.
Alternative HPLC-UV for Ivermectin 2.93 µg/mL (for Ivermectin)8.79 µg/mL (for Ivermectin)Isocratic HPLC method with UV detection at 245 nm.
LC-MS/MS for Ivermectin 0.1 ng/mL (in plasma)Not explicitly stated for Impurity HHighly sensitive method, often used for bioanalytical studies.

Note: The LOD and LOQ values in the table above, unless specified for Impurity H, refer to the parent drug or the overall method sensitivity for related substances. The first entry provides the most relevant data found for impurities.

Experimental Protocols

Below are detailed experimental protocols for the HPLC-UV method suitable for the determination of Ivermectin and its impurities, including Impurity H.

Method 1: Gradient HPLC-UV for Ivermectin and Related Substances

This method is designed to separate Ivermectin from its related impurities, including Impurity H, and provide a sensitive means of quantification.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a gradient pump, an autosampler, a column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm particle size)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol (85:15, v/v)

    • Gradient Program: A linear gradient program should be optimized to ensure adequate separation of all impurities.

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of Ivermectin in methanol or a suitable solvent.

    • Sample Solution: Accurately weigh and dissolve the Ivermectin sample in the same solvent to a known concentration.

  • LOD and LOQ Determination: The LOD and LOQ for the method are reported to be 0.2 µg/mL and 0.6 µg/mL, respectively, for related substances[1]. These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Method 2: Isocratic HPLC-UV for Ivermectin

While this method was validated for Ivermectin, its parameters can serve as a starting point for the analysis of its impurities.

  • Instrumentation: An HPLC system with an isocratic pump, autosampler, and UV detector.

  • Chromatographic Conditions:

    • Column: INERTSIL C-18 ODS (250 x 4.6mm, 5µm particle size)

    • Mobile Phase: Acetonitrile and Methanol

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm

  • LOD and LOQ: For Ivermectin, the LOD and LOQ were found to be 2.93 µg/mL and 8.79 µg/mL, respectively[2].

Workflow and Method Validation

The development and validation of an analytical method for impurity quantification follow a structured workflow to ensure its reliability and accuracy.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Method_Selection Select Analytical Technique (e.g., HPLC-UV) Parameter_Optimization Optimize Chromatographic Parameters Method_Selection->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Data_Reporting Data Reporting & Review Sample_Analysis->Data_Reporting

Caption: A typical workflow for analytical method development, validation, and routine analysis of pharmaceutical impurities.

Signaling Pathway for Impurity Identification

The identification and characterization of unknown impurities often involve a multi-step analytical approach, combining chromatographic separation with spectroscopic techniques.

Start Ivermectin Bulk Drug (with Impurities) HPLC HPLC Separation Start->HPLC Fraction_Collection Fraction Collection of Impurity Peak HPLC->Fraction_Collection LC_MS LC-MS/MS Analysis Fraction_Collection->LC_MS Molecular Weight NMR NMR Spectroscopy Fraction_Collection->NMR Structural Information Structure_Elucidation Structure Elucidation of Impurity H LC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: A logical workflow for the isolation and structural elucidation of this compound.

Conclusion

The detection and quantification of this compound require sensitive and validated analytical methods. While a specific LOD and LOQ for Impurity H are not widely published as standalone values, a method for Ivermectin and its related substances with an LOD of 0.2 µg/mL and LOQ of 0.6 µg/mL provides a strong benchmark for achieving the necessary analytical sensitivity[1]. For drug development professionals, the selection of an appropriate analytical method, followed by rigorous validation according to ICH guidelines, is crucial for ensuring the quality and safety of Ivermectin-containing pharmaceutical products. The use of advanced techniques like LC-MS/MS can offer even lower detection limits, which may be necessary for certain applications or regulatory requirements.

References

A Comparative Guide to the Specificity of Analytical Methods for Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount for the accurate quantification of impurities in pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for determining Ivermectin Impurity H, a critical quality attribute in the production of Ivermectin. The following sections present a comparative summary of different HPLC methodologies, their experimental protocols, and performance data, with a focus on specificity.

Comparison of HPLC Methodologies

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] For this compound, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated. While direct comparative studies are limited, a comparison can be drawn from the individual validation data presented in various studies. The following table summarizes the key chromatographic conditions and performance parameters of representative HPLC methods.

ParameterMethod 1 (Padivitage et al., 2021)[2][3]Method 2 (Wimalasinghe et al., 2022)Method 3 (DergiPark, 2023)[1]Method 4 (Analytical Method Development, 2025)[4]
Column Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm)HALO C18 (100 mm × 4.6 mm, 2.7 µm)Agilent Extend-C18INERTSIL C-18 ODS (250 x 4.6mm, 5µm)
Mobile Phase Gradient elution with Mobile Phase A: Water and Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)Gradient elutionAcetonitrile/ultra-pure water (20/80, v/v)Acetonitrile and Methanol
Flow Rate 1.5 mL/minNot Specified1.2 mL/min1 mL/min
Detection UV at 245 nmUV at 254 nmUV at 245 nmUV at 245 nm
Specificity Demonstrated By Forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) and resolution from Ivermectin and other impurities.Separation of all process-related impurities and degradation products.Peak purity analysis (>99%) and no interference from tablet excipients.Resolution of the drug peak from nearby peaks and peak purity of degradation peaks.

Experimental Protocols for Specificity Determination

The specificity of the analytical methods is established through a series of experiments designed to challenge the method's ability to separate the analyte of interest from all potential interferents. The following are detailed protocols for key experiments.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.

1. Acid Degradation:

  • Sample Preparation: Dissolve a known amount of Ivermectin in a suitable diluent. Add a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat the mixture (e.g., at 60°C for a specified time).

  • Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 0.1 N NaOH).

  • Analysis: Dilute the solution to the target concentration and analyze by HPLC.

2. Base Degradation:

  • Sample Preparation: Dissolve a known amount of Ivermectin in a suitable diluent. Add a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat the mixture.

  • Neutralization: After the stress period, cool the solution and neutralize it with an equivalent amount of a suitable acid (e.g., 0.1 N HCl).

  • Analysis: Dilute the solution to the target concentration and analyze by HPLC.

3. Oxidative Degradation:

  • Sample Preparation: Dissolve a known amount of Ivermectin in a suitable diluent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Analysis: Keep the solution at room temperature for a specified time, then dilute to the target concentration and analyze by HPLC.

4. Thermal Degradation:

  • Sample Preparation: Expose the solid drug substance or a solution of the drug substance to elevated temperatures (e.g., 105°C) for a specified period.

  • Analysis: Dissolve the solid sample in a suitable diluent or dilute the solution to the target concentration and analyze by HPLC.

5. Photolytic Degradation:

  • Sample Preparation: Expose the solid drug substance or a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analysis: Dissolve the solid sample in a suitable diluent or dilute the solution to the target concentration and analyze by HPLC.

Spiking Studies

To further confirm specificity, the drug substance is spiked with known impurities, including Impurity H, and analyzed to ensure that the analytical method can separate all components.

  • Sample Preparation: Prepare a solution of the Ivermectin drug substance at a known concentration. Prepare a stock solution of this compound and other known impurities. Spike the Ivermectin solution with the impurity stock solution to achieve desired impurity concentrations.

  • Analysis: Analyze the spiked sample by HPLC and evaluate the resolution between the Ivermectin peak, the Impurity H peak, and the peaks of other impurities. The resolution between adjacent peaks should be greater than 1.5.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental work performed to establish the specificity of the analytical methods for this compound.

SpecificityWorkflow cluster_forced_degradation Forced Degradation Studies cluster_spiking Spiking Studies cluster_analysis HPLC Analysis and Evaluation start_fd Ivermectin Drug Substance acid Acid Hydrolysis start_fd->acid base Base Hydrolysis start_fd->base oxidation Oxidation start_fd->oxidation thermal Thermal Stress start_fd->thermal photo Photolytic Stress start_fd->photo hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis start_s Ivermectin Drug Substance spiked_sample Spiked Sample start_s->spiked_sample impurities Known Impurities (including Impurity H) impurities->spiked_sample spiked_sample->hplc_analysis peak_purity Peak Purity Assessment hplc_analysis->peak_purity resolution Resolution Calculation hplc_analysis->resolution specificity_confirmed Specificity Confirmed peak_purity->specificity_confirmed resolution->specificity_confirmed

Caption: Workflow for Specificity Determination.

HPLC_Method_Comparison_Logic cluster_methods HPLC Methods cluster_parameters Comparison Parameters cluster_evaluation Evaluation method1 Method 1 column Column method1->column mobile_phase Mobile Phase method1->mobile_phase flow_rate Flow Rate method1->flow_rate detection Detection method1->detection specificity_data Specificity Data method1->specificity_data method2 Method 2 method2->column method2->mobile_phase method2->flow_rate method2->detection method2->specificity_data method3 Method 3 method3->column method3->mobile_phase method3->flow_rate method3->detection method3->specificity_data method4 Method 4 method4->column method4->mobile_phase method4->flow_rate method4->detection method4->specificity_data performance_summary Performance Summary Table column->performance_summary mobile_phase->performance_summary flow_rate->performance_summary detection->performance_summary specificity_data->performance_summary optimal_method Selection of Optimal Method performance_summary->optimal_method

Caption: Logic for Comparing HPLC Methods.

References

Comparative Analysis of Ivermectin Impurity H in Diverse Drug Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Ivermectin Impurity H across various drug formulations. Designed for researchers, scientists, and drug development professionals, this document outlines the significance of monitoring this impurity, presents a framework for comparing its levels, and offers detailed experimental protocols for its quantification.

Ivermectin, a broad-spectrum antiparasitic agent, is utilized in a range of formulations for both human and veterinary medicine. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This compound, identified as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a process-related impurity that requires careful monitoring.[1][2][3] The presence of impurities can impact the stability and safety profile of the final drug product.[4]

Quantitative Data Comparison

While a comprehensive literature review did not yield specific quantitative data comparing the levels of this compound across a spectrum of commercially available drug formulations (e.g., tablets, injectables, pour-on solutions), pharmacopoeial monographs provide established limits for impurities.

According to the United States Pharmacopeia (USP), the limit for any individual unspecified impurity in ivermectin is generally not more than 0.5%.[5] The European Pharmacopoeia (Ph. Eur.) specifies that for any other impurity (apart from the two principal peaks of ivermectin), the level should not be more than 1.0%. These limits serve as a critical benchmark for quality control.

To facilitate a direct comparison, researchers can utilize the following table to summarize their experimental findings on the levels of this compound in different formulations.

Drug FormulationActive Ingredient ConcentrationThis compound Level (%)Analytical Method UsedReference/Batch No.
Tablets
Brand A
Brand B
Generic A
Injectable Solution
Brand C
Generic B
Pour-on Solution
Brand D
Oral Paste
Brand E

Experimental Protocols

The quantification of this compound is predominantly achieved through stability-indicating High-Performance Liquid Chromatography (HPLC) methods. The following protocol is a synthesis of methodologies reported in the literature and pharmacopoeial monographs.

Instrumentation and Chromatographic Conditions
  • System: High-Performance Liquid Chromatograph.

  • Detector: UV Spectrophotometer set at 245 nm or 254 nm.

  • Column: A reversed-phase C18 column is typically used. Examples include:

    • Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm particle size).

    • HALO C18 (100 mm × 4.6 mm, 2.7 µm particle size).

    • Octadecylsilyl silica gel for chromatography (250 mm x 4.6 mm, 5 µm particle size) as per Ph. Eur.

  • Column Temperature: Maintained between 25 °C and 45°C.

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is commonly employed. The exact ratio may be adjusted to achieve optimal separation. A common mobile phase composition is a gradient or isocratic mixture of water (or an aqueous buffer) and an organic phase (e.g., a mixture of acetonitrile and methanol).

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.

  • Injection Volume: 20 µL.

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Ivermectin Reference Standard (CRS/RS)

  • This compound Reference Standard

Sample Preparation

The sample preparation will vary depending on the drug formulation. The goal is to extract the ivermectin and its impurities into a suitable solvent, typically methanol or the mobile phase.

  • Tablets: Weigh and finely powder a number of tablets. An accurately weighed portion of the powder equivalent to a specific amount of ivermectin is transferred to a volumetric flask. A suitable solvent (e.g., methanol) is added, and the mixture is sonicated to ensure complete dissolution of the active ingredient. The solution is then diluted to the mark with the same solvent and filtered through a 0.45 µm filter before injection.

  • Injectable Solutions: An accurately measured volume of the injectable solution is diluted with a suitable solvent (e.g., methanol) to achieve a known concentration of ivermectin. The solution should be thoroughly mixed and filtered if necessary.

  • Pour-on Solutions: Due to the oily matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from excipients before HPLC analysis.

  • Oral Paste: A quantity of the paste is accurately weighed and dispersed in a suitable solvent with the aid of sonication. The resulting suspension is diluted to a known volume and filtered prior to injection.

Analytical Procedure
  • Standard Preparation: Prepare a standard solution of Ivermectin Reference Standard and a separate standard solution for this compound in the chosen diluent at a known concentration.

  • System Suitability: Inject the standard solution(s) to verify the chromatographic system's performance. Key parameters include resolution, tailing factor, and theoretical plates, which should meet the criteria specified in the relevant pharmacopoeia.

  • Analysis: Inject the prepared sample solutions into the chromatograph.

  • Identification: Identify the peak corresponding to this compound by comparing its retention time with that of the Impurity H reference standard.

  • Quantification: Calculate the percentage of this compound in the sample using the area normalization method or an external standard method, depending on the validation and regulatory requirements.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comparative analysis of this compound in different drug formulations.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Analysis Formulations Drug Formulations (Tablets, Injectables, Pour-on, etc.) Extraction Extraction/Dilution (e.g., Sonication in Methanol) Formulations->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC System Filtration->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (245/254 nm) Separation->Detection PeakID Peak Identification (vs. Reference Standard) Detection->PeakID Chromatogram Quantification Quantification (% Area or External Standard) PeakID->Quantification Comparison Comparative Analysis (Across Formulations) Quantification->Comparison

Caption: Workflow for the analysis of this compound.

This guide serves as a foundational resource for the comparative analysis of this compound. Adherence to rigorous analytical practices and pharmacopoeial standards is essential to ensure the quality and safety of ivermectin-containing medicinal products.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Ivermectin Impurity H, a substance encountered during the synthesis and analysis of the widely used antiparasitic agent Ivermectin, requires specialized disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its safe handling and disposal, ensuring compliance with regulatory standards and promoting a secure research environment.

Core Principles of Disposal

This compound, like its parent compound, should be treated as hazardous waste.[1] Improper disposal, such as discarding it in regular trash or washing it down the drain, is strictly prohibited to prevent environmental contamination and potential harm to aquatic life.[1][2] The fundamental principle of its disposal is to manage it as regulated hazardous waste from its point of generation to its final treatment at a licensed facility.[1]

Hazard and Disposal Summary

To facilitate quick reference, the following table summarizes the key hazard information and disposal recommendations for this compound.

CharacteristicGuidelineSource
Hazard Classification Considered a hazardous and toxic substance.[1]
Primary Disposal Method Incineration in a licensed facility equipped with an afterburner and scrubber.
Alternative Disposal Offer to a licensed hazardous material disposal company.
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground.
Regulatory Compliance Adhere to all federal, state, and local regulations for hazardous waste disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat. In cases of potential aerosol formation, respiratory protection may be necessary.

2. Waste Segregation and Collection: All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, vials), unused product, and contaminated cleaning materials, must be collected as hazardous waste.

3. Container Management:

  • Use a designated, leak-proof, and chemically compatible container for waste collection.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the container securely capped when not in use.

4. Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

5. Disposal Request and Manifest: When the container is full or ready for disposal, a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. All waste must be accompanied by a hazardous waste manifest, which tracks the waste from generation to its final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Labeling & Storage cluster_3 Step 3: Disposal Coordination cluster_4 Step 4: Final Disposition start Waste Generation collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container: 'Hazardous Waste' 'this compound' collect->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup from EHS or Licensed Contractor store_waste->request_pickup transport Transport via Licensed Hauler request_pickup->transport incinerate Incineration at Permitted Facility transport->incinerate

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of pharmaceutical waste, including compounds like this compound, is governed by several regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets the guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Additionally, state and local regulations may impose more stringent requirements. It is the responsibility of the generator to ensure compliance with all applicable laws.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.